BAY-6035-R-isomer
Description
Properties
CAS No. |
2283389-29-5 |
|---|---|
Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.49 |
IUPAC Name |
(R)-5-(3-Azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carboxamide |
InChI |
InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-5-4-15(21(28)23-7-6-14-2-3-14)10-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m1/s1 |
InChI Key |
LWGLEGRTVIBQFG-NVPAJSRCSA-N |
SMILES |
O=C(C1=CC=C(C(N(C(N2CC3CC3C2)=O)[C@H](C)C4)=C1)NC4=O)NCCC5CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY6035; BAY 6035; BAY-6035 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of BAY-6035-R-isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of BAY-6035-R-isomer, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). The following sections detail its molecular interactions, downstream signaling effects, quantitative data from key experiments, and the methodologies employed in its characterization.
Core Mechanism: Competitive Inhibition of SMYD3
This compound functions as a substrate-competitive inhibitor of SMYD3, a protein lysine methyltransferase implicated in various cancers.[1][2] Its mechanism centers on binding to the substrate-binding site of the SMYD3 enzyme.[1][3] X-ray crystallography studies have revealed that this compound occupies the hydrophobic channel designated for lysine binding, thereby preventing the methylation of SMYD3 target proteins.[1][3] This specific binding is facilitated by a unique hydrogen bonding pattern.[1]
A primary and well-characterized downstream effect of this inhibition is the specific blockade of the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2) by SMYD3.[1][3][4] SMYD3 has been reported to methylate and regulate other non-histone proteins relevant to cancer, including Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions |
| IC50 | 70 nM | Inhibition of MEKK2 methylation in cells |
| IC50 | <100 nM | Cellular mechanistic assay for MAP3K2 methylation by SMYD3[1] |
| Binding Affinity (K_D) | 100 nM | Isothermal Titration Calorimetry (ITC)[3] |
| Selectivity | >100-fold | Over other histone methyltransferases |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Thermal Shift Assay (TSA)-Based High-Throughput Screening
This assay was employed for the initial identification of SMYD3 inhibitors from a large compound library.[1]
-
Principle: The thermal stability of a protein is altered upon ligand binding. This change in the melting temperature (T_m) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Protocol Outline:
-
A solution containing purified SMYD3 protein is prepared in a suitable buffer.
-
The protein solution is aliquoted into a multi-well plate.
-
Compounds from a chemical library, including BAY-6035, are added to individual wells.
-
A fluorescent dye (e.g., SYPRO Orange) is added to each well.
-
The plate is subjected to a gradual temperature increase in a real-time PCR instrument.
-
Fluorescence is monitored as a function of temperature.
-
The melting temperature for each well is determined by analyzing the fluorescence curve. An increase in T_m in the presence of a compound indicates binding.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding affinity (K_D) of this compound to SMYD3.[3]
-
Principle: This technique directly measures the heat released or absorbed during a binding event.
-
Protocol Outline:
-
A solution of purified SMYD3 is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into an injection syringe.
-
The inhibitor solution is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) are determined by fitting the data to a binding model.
-
Cellular MAP3K2 Methylation Assay
This assay confirmed the on-target activity of this compound in a cellular context.[3]
-
Principle: The level of MAP3K2 methylation is assessed in cells overexpressing both SMYD3 and MAP3K2, in the presence and absence of the inhibitor.
-
Protocol Outline:
-
HeLa cells are co-transfected with plasmids encoding HA-tagged MAP3K2 and untagged SMYD3.
-
The transfected cells are treated with varying concentrations of this compound.
-
After a suitable incubation period, the cells are lysed.
-
The cell lysates are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with a specific antibody that recognizes the trimethylated lysine 260 of MAP3K2 (K260me3).
-
The signal is detected and quantified to determine the extent of MAP3K2 methylation inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the identification and characterization of this compound.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening [genedata.com]
- 3. bayer.com [bayer.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Stereoisomers of BAY-6035: The Active S-Isomer and its Inactive R-Isomer Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BAY-6035, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), and its stereoisomer. Contrary to the topic's initial premise, the biologically active entity is the S-isomer, designated as BAY-6035. Its corresponding R-isomer, known as BAY-444, serves as a crucial, structurally similar negative control with significantly reduced activity. This document details the mechanism of action, quantitative biochemical and cellular data, experimental protocols for key assays, and the relevant signaling pathways, offering a critical resource for researchers investigating SMYD3-related cellular processes and its potential as a therapeutic target.
Introduction: Unraveling the Stereochemistry of a Potent SMYD3 Inhibitor
BAY-6035 has emerged as a valuable chemical probe for elucidating the biological functions of SMYD3, a lysine methyltransferase implicated in various cancers through its methylation of both histone and non-histone protein substrates.[1][2] A critical aspect of utilizing chemical probes in research is the availability of a structurally analogous but biologically inactive control compound to validate that the observed effects are due to the specific inhibition of the intended target. In the case of BAY-6035, this control is its R-isomer, BAY-444.[1] This guide will clarify the distinct roles of these enantiomers and provide the technical details necessary for their application in research.
Mechanism of Action
BAY-6035 is a benzodiazepine-based, peptide-competitive inhibitor of SMYD3.[1] X-ray crystallography studies have revealed that it binds to the substrate-binding site of SMYD3, occupying the hydrophobic channel for lysine binding.[3] This direct binding to the catalytic pocket prevents SMYD3 from methylating its substrates, most notably Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2, also known as MEKK2). The S-configuration of BAY-6035 is crucial for its high-affinity binding and potent inhibitory activity.
Quantitative Data: A Comparative Analysis of Stereoisomers
The differential activity between the S-isomer (BAY-6035) and the R-isomer (BAY-444) is starkly evident in their biochemical and cellular potencies. This data is crucial for designing experiments that can distinguish on-target from off-target effects.
Table 1: In Vitro and Cellular Activity of BAY-6035 (S-isomer) and BAY-444 (R-isomer) against SMYD3
| Compound | Stereochemistry | Assay Type | Target/Substrate | IC50 | Reference |
| BAY-6035 | S-isomer | Biochemical (SPA) | SMYD3 / MEKK2 peptide | 88 nM | [1] |
| BAY-444 | R-isomer | Biochemical (SPA) | SMYD3 / MEKK2 peptide | 23,000 nM (23 µM) | [1] |
| BAY-6035 | Cellular | SMYD3 / MAP3K2 methylation | < 100 nM | [2] |
Table 2: Biophysical Characterization of BAY-6035 (S-isomer) Binding to SMYD3
| Assay Type | Parameter | Value | Reference |
| Thermal Shift Assay (TSA) | ΔTm | 8.34 K | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 133 nM | [4] |
| Surface Plasmon Resonance (SPR) | Kd | 97 nM | [4] |
Signaling Pathway: SMYD3-Mediated Regulation of the Ras/Raf/MEK/ERK Cascade
SMYD3 plays a significant role in oncogenic signaling by methylating and activating MAP3K2. This initiates a phosphorylation cascade through MEK1/2 and ERK1/2, ultimately promoting cell proliferation and survival. The phosphatase PP2A acts as a negative regulator by binding to and dephosphorylating components of this pathway. SMYD3-mediated methylation of MAP3K2 can disrupt this negative regulation, further amplifying the signal.
Caption: SMYD3 signaling pathway and the inhibitory action of BAY-6035.
Experimental Protocols
Detailed methodologies are essential for the rigorous application of BAY-6035 and its negative control, BAY-444.
Thermal Shift Assay (TSA) for Target Engagement
This assay measures the change in the thermal stability of SMYD3 upon ligand binding.
Caption: Workflow for the Thermal Shift Assay (TSA).
Methodology:
-
Reagents and Materials:
-
Purified SMYD3 protein (>80% purity)
-
SYPRO Orange dye (e.g., from Invitrogen)
-
TSA Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
BAY-6035 and BAY-444 (e.g., 10 mM stock in DMSO)
-
384-well qPCR plates
-
Real-time PCR instrument (e.g., QuantStudio 5, Bio-Rad CFX)
-
-
Procedure:
-
Prepare a master mix of SMYD3 protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 1:1000 dilution of 5000x stock) in TSA buffer.
-
Dispense the protein-dye mixture into the wells of a 384-well plate (e.g., 10 µL per well).
-
Add the test compounds (BAY-6035, BAY-444) and DMSO control to the respective wells (e.g., 10 nL of a 10 mM stock for a final concentration of 10 µM).
-
Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument and run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C with fluorescence readings at each temperature increment.
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for each condition. The change in melting temperature (ΔTm) in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization.
-
Scintillation Proximity Assay (SPA) for In Vitro Inhibition
SPA is a homogeneous assay that measures the inhibition of SMYD3's methyltransferase activity.
Caption: Workflow for the Scintillation Proximity Assay (SPA).
Methodology:
-
Reagents and Materials:
-
Purified SMYD3 enzyme
-
Biotinylated MEKK2 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM Tris pH 9, 2.5 mM DTT, 0.02% Tween 20)
-
BAY-6035 and BAY-444
-
Microplates (e.g., 384-well)
-
Scintillation counter
-
-
Procedure:
-
In the wells of a microplate, combine the SMYD3 enzyme (e.g., 10 nM), the biotinylated MEKK2 peptide (e.g., 15 µM), and serial dilutions of the inhibitor (BAY-6035 or BAY-444) or DMSO control in assay buffer.
-
Initiate the reaction by adding [³H]-SAM (e.g., 335 nM).
-
Incubate the reaction mixture for a defined period (e.g., 40 minutes) at a controlled temperature (e.g., 23°C).
-
Stop the reaction and capture the biotinylated peptide by adding a suspension of streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter. A decrease in signal indicates inhibition of the methyltransferase activity.
-
Calculate the IC50 values from the dose-response curves.
-
Cellular MAP3K2 Methylation Assay
This Western blot-based assay assesses the ability of the inhibitors to block SMYD3-mediated methylation of its substrate MAP3K2 in a cellular context.
Caption: Workflow for the cellular MAP3K2 methylation assay.
Methodology:
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line)
-
Expression plasmids for SMYD3 and HA-tagged MAP3K2
-
Transfection reagent
-
Cell culture medium and supplements
-
BAY-6035 and BAY-444
-
Lysis buffer
-
Primary antibodies: anti-trimethyl-MAP3K2 (K260) and anti-HA tag
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed HeLa cells in culture plates.
-
Co-transfect the cells with plasmids encoding SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent.
-
After a period of expression, treat the cells with various concentrations of BAY-6035, BAY-444, or a DMSO vehicle control for a specified time.
-
Wash the cells and lyse them to extract total protein.
-
Determine protein concentration and separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for tri-methylated lysine 260 of MAP3K2.
-
Subsequently, probe the same membrane (after stripping) or a parallel blot with an anti-HA antibody to detect total HA-tagged MAP3K2.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal to determine the extent of inhibition.
-
Conclusion
The distinction between BAY-6035 (the active S-isomer) and its corresponding R-isomer, BAY-444 (the inactive control), is fundamental for the rigorous investigation of SMYD3 biology. This guide provides the essential technical information, including quantitative data, signaling pathway context, and detailed experimental protocols, to empower researchers to effectively utilize these chemical probes. The significant difference in potency between the enantiomers underscores the stereospecificity of the SMYD3-inhibitor interaction and provides a robust system for validating on-target effects in cellular and in vivo studies. By employing both compounds in parallel, researchers can confidently attribute observed biological phenomena to the specific inhibition of SMYD3, thereby advancing our understanding of its role in health and disease.
References
A Technical Guide to BAY-6035-R-isomer: A Potent and Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective SMYD3 inhibitor, BAY-6035-R-isomer. The document details its target engagement profile, the underlying experimental methodologies used for its characterization, and its impact on the SMYD3 signaling pathway.
Introduction to SMYD3 and this compound
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers.[1][2][3] SMYD3 methylates both histone and non-histone proteins, thereby regulating gene expression and cell signaling pathways crucial for cancer cell proliferation, migration, and invasion.[2][3][4] One of its key non-histone substrates is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[1][5][6] Methylation of MAP3K2 by SMYD3 at lysine 260 prevents its dephosphorylation by protein phosphatase 2A (PP2A), leading to the sustained activation of the MAPK signaling pathway.[2][5][6]
BAY-6035 is a potent, selective, and substrate-competitive chemical probe for SMYD3.[5][7] It was identified through a high-throughput thermal shift assay screen from a library of approximately 410,000 compounds.[1][8] Extensive biophysical and cellular characterization has demonstrated its nanomolar potency and high selectivity for SMYD3 over other methyltransferases and kinases.[1][6] The R-isomer of BAY-6035 is the active enantiomer. This guide will focus on the target engagement of this specific isomer.
Quantitative Target Engagement Data
The following tables summarize the key quantitative data for this compound's engagement with the SMYD3 target.
Table 1: Biochemical and Biophysical Binding Affinity
| Assay Type | Parameter | Value (nM) | Reference |
| Scintillation Proximity Assay (SPA) | IC50 | 88 | [5][7][9] |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 | [10][11] |
| Surface Plasmon Resonance (SPR) | Kd | 97 | [12] |
| Thermal Shift Assay (TSA) | ΔTm | 9.9 K | [11] |
Table 2: Cellular Target Engagement and Activity
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | ~70 | [11] |
| Cellular MAP3K2 Methylation Assay | HeLa | IC50 | 183 | [9] |
Signaling Pathway and Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the lysine-binding pocket of SMYD3.[1][6] This prevents the methylation of its substrates, most notably MAP3K2. The inhibition of MAP3K2 methylation by this compound leads to the subsequent dephosphorylation of MAP3K2 by PP2A, thereby downregulating the downstream MEK/ERK signaling pathway.[2][5]
References
- 1. bayer.com [bayer.com]
- 2. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteos.com [proteos.com]
- 10. bayer.com [bayer.com]
- 11. researchgate.net [researchgate.net]
- 12. BAY-6035 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetoimmunopharmacology.org]
In-Depth Technical Guide: BAY-6035 R-Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and experimental evaluation of the BAY-6035 R-isomer, a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3).
Core Concepts: Structure and Physicochemical Properties
The BAY-6035 R-isomer, also commonly referred to as BAY-6035, is a benzodiazepine-based small molecule. Its chemical formula is C₂₂H₂₈N₄O₃, with a molecular weight of 396.48 g/mol .
Chemical Name: (2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide.
CAS Number: 2247890-13-5
The three-dimensional structure of BAY-6035 in complex with SMYD3 has been determined by X-ray crystallography and is available in the Protein Data Bank under the accession code 7O2C .[1] This structural data reveals that BAY-6035 binds to the substrate-binding site of SMYD3, occupying the hydrophobic lysine-binding pocket.[2][3] This binding is characterized by a unique hydrogen bonding pattern.[2][3]
Function and Mechanism of Action
BAY-6035 is a highly potent and selective inhibitor of the protein lysine methyltransferase SMYD3.[2][3][4][5] SMYD3 is an epigenetic regulator that has been implicated in various cancers through the methylation of both histone and non-histone protein substrates.[2][3]
The mechanism of action of BAY-6035 is substrate-competitive inhibition.[3][4] By occupying the lysine-binding channel of SMYD3, it directly prevents the binding of protein substrates, thereby inhibiting their methylation.[2][3] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2).[2] BAY-6035 has been shown to effectively inhibit the SMYD3-mediated methylation of MAP3K2 in cellular contexts.[2][4]
Quantitative Data
The potency, binding affinity, and thermodynamic parameters of BAY-6035 have been characterized through various biochemical and biophysical assays.
| Parameter | Value | Assay | Source |
| IC₅₀ | 88 ± 16 nM | Scintillation Proximity Assay (in vitro, MEKK2 peptide) | [6] |
| IC₅₀ | ~70 nM | Cellular Mechanistic Assay (MAP3K2 methylation in HeLa cells) | [6] |
| K_d | 100 nM | Isothermal Titration Calorimetry (ITC) | [6] |
| K_d | 97 nM | Surface Plasmon Resonance (SPR) | [7] |
| ΔH | -3.6 kcal/mol | Isothermal Titration Calorimetry (ITC) | [6] |
| ΔS | 19.8 cal/mol·K | Isothermal Titration Calorimetry (ITC) | [6] |
Selectivity: BAY-6035 exhibits high selectivity for SMYD3. It has been tested against a panel of 34 other protein methyltransferases, including several with SET domains, and three DNA methyltransferases, showing no significant activity.[7] Furthermore, it displayed no notable inhibitory activity when screened against a set of over 30 different kinases.[7]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway involving SMYD3 and the mechanism of inhibition by BAY-6035.
Caption: SMYD3 methylates MAP3K2, leading to downstream signaling. BAY-6035 competitively inhibits SMYD3.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Thermal Shift Assay (TSA) for High-Throughput Screening
This assay identifies compounds that bind to and stabilize the target protein, resulting in an increased melting temperature (T_m).
Experimental Workflow:
Caption: Workflow for performing a Thermal Shift Assay to screen for SMYD3 inhibitors.
Methodology:
-
Preparation: A solution of SMYD3 protein is prepared in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl).
-
Dye Addition: A fluorescent dye, such as SYPRO Orange, is added to the protein solution. This dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Compound Dispensing: The protein-dye mixture is dispensed into the wells of a 384-well PCR plate. Test compounds (like BAY-6035) are added to the wells at a defined concentration (e.g., 120 µM for initial screening).
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a continuous ramp rate.
-
Data Acquisition: Fluorescence is monitored continuously during the temperature ramp.
-
Analysis: The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. The change in melting temperature (ΔT_m) in the presence of a compound compared to a DMSO control indicates binding and stabilization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation: Prepare a solution of SMYD3 in a buffer such as 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20. Prepare a solution of BAY-6035 in the same buffer, with a small percentage of DMSO (e.g., 2.5%) to ensure solubility.
-
Instrument Setup: The SMYD3 solution is loaded into the sample cell of the calorimeter, and the BAY-6035 solution is loaded into the injection syringe. The system is allowed to equilibrate to a constant temperature.
-
Titration: A series of small, precise injections of BAY-6035 are made into the SMYD3 solution.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to calculate K_d, n, ΔH, and ΔS.[6] A typical experiment might involve 8 injections of 4 µL each at 180-second intervals.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte.
Methodology:
-
Chip Preparation: SMYD3 protein is immobilized on the surface of a sensor chip (e.g., a streptavidin-coated chip for biotinylated protein). A reference channel is prepared to subtract non-specific binding.
-
Analyte Injection: A solution of BAY-6035 at various concentrations is flowed over the sensor surface.
-
Binding Measurement: The binding of BAY-6035 to the immobilized SMYD3 causes a change in the refractive index at the surface, which is detected in real-time and reported in response units (RU).
-
Kinetic Analysis: The association rate (k_on) is measured during the injection phase, and the dissociation rate (k_off) is measured during the subsequent buffer flow phase.
-
Affinity Calculation: The equilibrium dissociation constant (K_d) is calculated as k_off / k_on. The data is typically fitted to a 1:1 binding model.
Cellular Mechanistic Assay: MAP3K2 Methylation
This assay validates the on-target activity of BAY-6035 in a cellular environment by measuring the inhibition of SMYD3-mediated methylation of its substrate, MAP3K2.
Methodology:
-
Cell Culture and Transfection: HeLa cells are cultured and then co-transfected with plasmids expressing HA-tagged MAP3K2 and SMYD3.[2]
-
Compound Treatment: The transfected cells are treated with varying concentrations of BAY-6035 or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: The cells are harvested and lysed to extract total protein. A common lysis buffer is RIPA buffer supplemented with protease inhibitors.[8]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.[8]
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for tri-methylated lysine 260 of MAP3K2 (K260me3).[2]
-
A separate blot or a stripped and re-probed blot is incubated with a primary antibody against total MAP3K2 as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the signal is detected.
-
-
Data Analysis: The intensity of the K260me3-MAP3K2 band is normalized to the intensity of the total MAP3K2 band. The normalized values are plotted against the concentration of BAY-6035 to determine the cellular IC₅₀.[6]
Logical Relationship Diagram for Cellular Assay:
Caption: Logical flow of the cellular assay to determine BAY-6035's effect on MAP3K2 methylation.
References
- 1. rcsb.org [rcsb.org]
- 2. bayer.com [bayer.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bayer.com [bayer.com]
- 7. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
- 8. epigentek.com [epigentek.com]
The Discovery and Development of BAY-6035: A Potent and Selective SMYD3 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the pathogenesis of various cancers through its role in regulating key signaling pathways. The discovery of BAY-6035, a potent and selective small-molecule inhibitor of SMYD3, represents a significant advancement in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BAY-6035, including detailed experimental protocols, extensive quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SMYD3 in Oncology
SMYD3 is a protein lysine methyltransferase that has been shown to methylate both histone and non-histone proteins, thereby influencing gene transcription and cellular signaling.[1] Overexpression of SMYD3 has been correlated with poor prognosis in several cancer types, establishing it as an attractive therapeutic target.[1] A key non-histone substrate of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a critical component of the Ras/Raf/MEK/ERK signaling cascade frequently dysregulated in cancer.[2][3] SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances the activation of this pathway, promoting tumor cell proliferation and survival.[2][4] This methylation event prevents the binding of the protein phosphatase 2A (PP2A) complex, a negative regulator of the MAP kinase pathway, to MAP3K2.[3][4]
Discovery of BAY-6035
BAY-6035 was identified through a sophisticated high-throughput screening (HTS) campaign utilizing a thermal shift assay (TSA).[1][5] This approach screened a library of approximately 410,000 compounds to identify those that could bind to and stabilize the SMYD3 protein, indicating a potential inhibitory interaction.[1][6] The initial screening identified a novel benzodiazepine-based chemical series that served as the foundation for further optimization, ultimately leading to the development of BAY-6035.[1][5]
High-Throughput Screening Workflow
The discovery process for BAY-6035 involved a multi-step screening cascade designed to identify and validate potent and selective SMYD3 inhibitors.
Mechanism of Action and Binding Profile
Crystallographic studies have revealed that BAY-6035 binds to the substrate-binding site of SMYD3, occupying the hydrophobic lysine-binding pocket.[1][5] This binding is characterized by a unique hydrogen bonding pattern.[1][5] Biochemical assays have confirmed that BAY-6035 acts as a substrate-competitive inhibitor.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-6035 and its negative control, BAY-444, as well as a comparative inhibitor, EPZ031686.
| Compound | Target | Assay | IC50 (nM) | Kd (nM) | ΔTm (°C) | Notes |
| BAY-6035 | SMYD3 | SPA | 88 ± 16 | - | - | Biochemical potency |
| SMYD3 | Cellular (MAP3K2 methylation) | ~70 | - | - | Cellular potency | |
| SMYD3 | ITC | - | 100 | - | Binding affinity | |
| SMYD3 | TSA | - | - | 9.9 | Target engagement | |
| BAY-444 | SMYD3 | SPA | >10,000 | - | - | Negative control |
| SMYD3 | Cellular (MAP3K2 methylation) | >10,000 | - | - | Negative control | |
| EPZ031686 | SMYD3 | Biochemical | 3 | - | - | Comparative inhibitor |
Table 1: In Vitro and Cellular Activity of SMYD3 Inhibitors [7]
| Compound | Physicochemical Property | Value |
| BAY-6035 | Molecular Weight ( g/mol ) | 396.48 |
| LogD (pH 7.4) | 1.9 | |
| Calculated BEI / LLE | 18 / 5.5 | |
| Aqueous Solubility (pH 6.5, mg/L) | 363 |
Table 2: Physicochemical Properties of BAY-6035 [7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of BAY-6035.
Thermal Shift Assay (TSA)
This assay was employed for the primary high-throughput screening to identify compounds that bind to and stabilize the SMYD3 protein.
-
Principle: Ligand binding to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.
-
Protocol:
-
A solution containing the SMYD3 protein was incubated with test compounds from a 410,000-compound library.
-
A fluorescent dye (e.g., SYPRO Orange) was added to the mixture.
-
The temperature of the solution was gradually increased from 25°C to 80°C at a rate of 0.1°C/s.[6]
-
Fluorescence was monitored in real-time using a qPCR instrument.
-
The change in melting temperature (ΔTm) was calculated for each compound compared to a DMSO control.
-
Scintillation Proximity Assay (SPA)
This biochemical assay was used to determine the IC50 of BAY-6035 for the inhibition of SMYD3 enzymatic activity.
-
Principle: A biotinylated substrate peptide is captured on streptavidin-coated SPA beads. When a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) is transferred to the peptide by SMYD3, the radioactivity is brought into close proximity to the scintillant in the beads, generating a light signal.
-
Protocol:
-
The reaction mixture contained 10 nM SMYD3, 335 nM [³H]-SAM, and 15 µM of a MEKK2-derived peptide substrate in a buffer of 50 mM Tris pH 9, 2.5 mM DTT, and 0.02% Tween 20.
-
Various concentrations of BAY-6035 were added to the reaction mixture.
-
The reaction was incubated for 40 minutes at 23°C.
-
Streptavidin-coated SPA beads were added to capture the biotinylated peptide.
-
The scintillation signal was measured to determine the extent of methylation and calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to confirm the binding of BAY-6035 to SMYD3 and to determine the dissociation constant (Kd).
-
Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating a ligand into a solution containing a protein allows for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Protocol:
-
The SMYD3 protein was placed in the sample cell.
-
BAY-6035 at a concentration of 0.3 mM was loaded into the injection syringe.
-
The buffer used was 20 mM HEPES pH 7.4, 150 mM NaCl, and 0.005% Tween 20.
-
A series of small injections of the BAY-6035 solution were made into the SMYD3 solution.
-
The heat change associated with each injection was measured to determine the binding parameters, including the Kd of 100 nM.[7]
-
Cellular Mechanistic Assay: MAP3K2 Methylation
This cell-based assay was performed to assess the ability of BAY-6035 to inhibit SMYD3 activity in a cellular context.
-
Principle: The assay measures the level of SMYD3-mediated methylation of its substrate, MAP3K2, within cells.
-
Protocol:
-
HeLa cells were co-transfected with plasmids expressing SMYD3 and HA-tagged MAP3K2.
-
The transfected cells were treated with varying concentrations of BAY-6035.
-
Cell lysates were collected, and proteins were separated by SDS-PAGE.
-
Western blotting was performed to detect the levels of methylated MAP3K2 (using a specific antibody) and total MAP3K2.
-
The ratio of methylated MAP3K2 to total MAP3K2 was quantified to determine the cellular IC50 of BAY-6035, which was found to be approximately 70 nM.[7]
-
Signaling Pathway and Therapeutic Rationale
BAY-6035's mechanism of action directly targets a key node in a cancer-relevant signaling pathway. By inhibiting SMYD3, BAY-6035 prevents the methylation of MAP3K2, thereby suppressing the downstream activation of the MEK/ERK pathway.
Selectivity Profile
An essential characteristic of a high-quality chemical probe is its selectivity for the intended target. BAY-6035 has demonstrated excellent selectivity for SMYD3. It showed no significant activity when tested against a panel of 34 other protein methyltransferases, including the closely related SMYD2, and over 30 different kinases.[7][8] This high degree of selectivity minimizes the potential for off-target effects and makes BAY-6035 a valuable tool for specifically interrogating the biological functions of SMYD3.
Conclusion
BAY-6035 is a potent, selective, and cell-active inhibitor of SMYD3 that was discovered and developed through a rigorous screening and optimization process. Its well-characterized mechanism of action, favorable physicochemical properties, and high selectivity make it an invaluable chemical probe for elucidating the role of SMYD3 in cancer biology and for the development of novel therapeutic strategies targeting this enzyme. This technical guide provides the foundational knowledge and detailed protocols to empower researchers in their efforts to further explore the therapeutic potential of SMYD3 inhibition.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening [genedata.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening [pubmed.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
- 7. bayer.com [bayer.com]
- 8. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
The Role of SMYD3 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical player in the epigenetic and signaling landscapes of cancer. Initially characterized as a histone methyltransferase, its role has expanded to include the methylation of a diverse array of non-histone protein targets, thereby influencing a multitude of cellular processes that are fundamental to cancer progression. Overexpressed in a wide range of solid tumors, including those of the breast, colon, liver, and bladder, SMYD3 has been shown to drive oncogenesis through the modulation of key signaling pathways, transcriptional regulation, and the promotion of cell proliferation, migration, and invasion.[1][2][3][4] This technical guide provides an in-depth overview of the multifaceted role of SMYD3 in cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: SMYD3 as an Oncogenic Driver
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by the presence of a catalytic SET domain and a MYND domain involved in protein-protein interactions. Its oncogenic functions are attributed to both its enzymatic activity and its role as a transcriptional co-activator.[5][6] SMYD3's ability to methylate both histone and non-histone substrates allows it to exert pleiotropic effects on cellular signaling and gene expression, ultimately contributing to the hallmarks of cancer.[7][8] Upregulation of SMYD3 has been correlated with poor prognosis in various cancers, making it an attractive therapeutic target.[9][10][11]
Molecular Mechanisms of SMYD3 in Cancer
The oncogenic activities of SMYD3 are mediated through its interactions with a variety of substrates, leading to the activation of pro-cancerous signaling pathways and the transcriptional upregulation of genes involved in cell growth and proliferation.
Histone Methylation and Transcriptional Regulation
SMYD3 was initially identified as a histone H3 lysine 4 (H3K4) methyltransferase, a mark associated with active transcription.[1] It has also been shown to catalyze the methylation of histone H4 at lysine 5 (H4K5me) and histone H4 at lysine 20 (H4K20me3).[7][12][13] This histone-modifying activity allows SMYD3 to regulate the expression of a host of cancer-related genes. For instance, SMYD3-mediated H3K4 methylation at the promoter of matrix metalloproteinase-9 (MMP-9) leads to its upregulation, promoting cancer cell invasion.[8] Furthermore, SMYD3 can act as a transcriptional co-activator for the estrogen receptor (ER), enhancing the transcription of ER target genes in breast cancer.[14] In hepatocellular and colon carcinoma, nuclear SMYD3 binds to H3K4me3, facilitating its recruitment to the core promoters of oncogenes such as Myc, Ctnnb1, Jak1, and Jak2.[15]
Non-Histone Substrates and Signaling Pathway Activation
A growing body of evidence highlights the critical role of SMYD3 in methylating non-histone proteins, thereby directly modulating key signaling pathways involved in cancer progression.[7][8]
-
RAS/RAF/MEK/ERK Pathway: SMYD3 directly methylates MAP3K2 (a member of the Ras family) at lysine 260.[7] This methylation event prevents the dephosphorylation of MAP3K2 by protein phosphatase 2 (PP2A), leading to the sustained activation of the downstream MEK/ERK signaling cascade, a pathway frequently hyperactivated in cancer.[7]
-
PI3K/AKT Pathway: SMYD3 methylates the serine-threonine kinase AKT1 at lysine 14, a crucial step for its activation.[14] The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many cancers.
-
Receptor Tyrosine Kinases (RTKs): SMYD3 targets and activates several RTKs. It methylates vascular endothelial growth factor receptor 1 (VEGFR1) at lysine 831, enhancing its kinase activity and promoting angiogenesis.[7] Additionally, SMYD3 tri-methylates human epidermal growth factor receptor 2 (HER2) at lysine 175, which promotes its homodimerization and activation, a key event in a subset of breast cancers.[14]
Quantitative Data on SMYD3 in Cancer
The clinical relevance of SMYD3 is underscored by numerous studies correlating its expression with patient outcomes and clinicopathological features.
| Cancer Type | Parameter | Value | Significance | Reference |
| Various Cancers (Meta-analysis) | Overall Survival (OS) | HR = 1.81 (95% CI: 1.38-2.37) | High SMYD3 expression is associated with poorer overall survival. | [9] |
| Various Cancers (Meta-analysis) | Lymph Node Metastasis (LNM) | OR = 1.88 (95% CI: 1.33-2.66) | High SMYD3 expression is positively associated with lymph node metastasis. | [9] |
| Various Cancers (Meta-analysis) | Tumor Size | OR = 1.68 (95% CI: 1.09-2.60) | High SMYD3 expression is associated with larger tumor size. | [9] |
| Various Cancers (Meta-analysis) | Advanced TNM Stage | OR = 1.84 (95% CI: 1.25-2.69) | High SMYD3 expression is associated with a more advanced tumor stage. | [9] |
| Colorectal Cancer (TNM stage I-III) | Overall Survival (OS) | HR = 1.98 (95% CI: 1.06-3.70) | High SMYD3 expression is an independent prognostic factor for unfavorable prognosis. | [10] |
| Bladder Cancer | Recurrence-Free Survival | - | SMYD3 expression was inversely correlated with recurrence-free survival. | [16] |
| Bladder Cancer | Progression-Free Survival (TCGA) | - | Higher SMYD3 mRNA expression had a significantly shorter PFS. | [16] |
Table 1: Prognostic and Clinicopathological Significance of SMYD3 Expression in Various Cancers. (HR: Hazard Ratio; OR: Odds Ratio; CI: Confidence Interval; TNM: Tumor, Node, Metastasis; PFS: Progression-Free Survival)
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the function of SMYD3 in cancer.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of SMYD3 on histone substrates.
Protocol:
-
Recombinant Protein Purification: Purify recombinant human SMYD3 protein, for example, using a baculovirus expression system.[17]
-
Substrate Preparation: Use recombinant histones (H3, H4) or reconstituted nucleosomes as substrates.
-
Reaction Mixture: Set up a reaction mixture containing the purified SMYD3 enzyme, histone substrate, and the methyl donor S-adenosyl-L-[methyl-³H]-methionine in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the methylated histone mark (e.g., anti-H3K4me3, anti-H4K5me).[18]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where SMYD3 is bound.
Protocol:
-
Cross-linking: Treat cancer cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for SMYD3 or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[15]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with SMYD3.
Protocol:
-
Cell Lysis: Lyse cancer cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for SMYD3 or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify interacting partners by Western blotting using specific antibodies or by mass spectrometry for unbiased identification.
Cellular Proliferation and Invasion Assays
These assays are used to assess the functional consequences of SMYD3 modulation in cancer cells.
Protocol:
-
Modulation of SMYD3 Expression: Knockdown SMYD3 expression using siRNA or shRNA, or overexpress SMYD3 using a suitable expression vector.
-
Proliferation Assay (e.g., MTT or CCK-8): Seed cells in a 96-well plate and measure cell viability at different time points using a colorimetric assay.[16][19]
-
Colony Formation Assay: Seed a low number of cells in a 6-well plate and allow them to grow for 1-2 weeks. Stain the colonies with crystal violet and count the number of colonies.[14][16]
-
Transwell Invasion Assay: Use a Transwell chamber with a Matrigel-coated membrane. Seed cells in the upper chamber in serum-free medium and add medium with chemoattractants to the lower chamber. After incubation, remove non-invading cells and stain and count the cells that have invaded through the membrane.[16]
Visualizing SMYD3's Role in Cancer
The following diagrams illustrate the key signaling pathways and experimental workflows related to SMYD3's function in cancer.
Caption: SMYD3 signaling pathways in cancer.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Caption: Logic of SMYD3 inhibition in cancer therapy.
Therapeutic Targeting of SMYD3
The central role of SMYD3 in driving multiple oncogenic pathways makes it a compelling target for cancer therapy.[1][4][19] The development of small molecule inhibitors that target the catalytic activity of SMYD3 is an active area of research.[19][20][21] These inhibitors aim to block the methylation of both histone and non-histone substrates, thereby attenuating the pro-tumorigenic signaling and transcriptional programs driven by SMYD3. Early preclinical studies with SMYD3 inhibitors have shown promise in reducing cancer cell proliferation and tumor growth.[19][20][22] Furthermore, inhibiting SMYD3 may enhance the sensitivity of cancer cells to existing chemotherapies.[23]
Conclusion
SMYD3 is a multifaceted oncogenic driver that plays a pivotal role in cancer progression through its ability to modulate the epigenome and key signaling pathways. Its overexpression is a common feature in many cancers and is associated with poor clinical outcomes. The diverse array of its histone and non-histone substrates underscores its central role in regulating cell proliferation, survival, and invasion. The continued elucidation of SMYD3's mechanisms of action and the development of potent and specific inhibitors hold significant promise for novel therapeutic strategies in the fight against cancer. This guide provides a foundational resource for researchers dedicated to advancing our understanding of SMYD3 and translating this knowledge into effective clinical interventions.
References
- 1. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]
- 3. udea.edu.co [udea.edu.co]
- 4. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - ProQuest [proquest.com]
- 5. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - Mazur - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prognostic significance of stromal SMYD3 expression in colorectal cancer of TNM stage I-III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
The R-Isomer of BAY-6035: A Potent and Selective Chemical Probe for the Lysine Methyltransferase SMYD3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the R-isomer of BAY-6035, a potent and highly selective chemical probe for the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. This document details the biochemical and cellular activity of BAY-6035, its selectivity profile, and provides detailed protocols for key experimental assays. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding and application in research and drug development settings.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a crucial role in gene transcription and cell signaling pathways.[1] Initially identified as a histone methyltransferase, subsequent research has revealed its significant role in methylating non-histone proteins, thereby regulating cancer-related signaling cascades.[2] One of its key non-histone substrates is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[2][3] Methylation of MAP3K2 by SMYD3 leads to the activation of the MEK/ERK signaling pathway, which is a critical driver of cell proliferation in Ras-driven cancers.[1][3] The overexpression of SMYD3 has been correlated with poor prognoses in several cancers, establishing it as an attractive target for therapeutic intervention.[2]
The development of potent and selective chemical probes is essential for elucidating the biological functions of proteins like SMYD3 and for validating them as drug targets. The R-isomer of BAY-6035 has emerged as a high-quality chemical probe for SMYD3, demonstrating nanomolar potency and exceptional selectivity.[2][4] This guide serves as a technical resource for researchers utilizing BAY-6035 to investigate SMYD3 biology and its role in disease.
BAY-6035: Biochemical and Cellular Characterization
BAY-6035 is a benzodiazepine-based, peptide-competitive inhibitor of SMYD3.[2][4] Its development was the result of a thermal shift assay (TSA)-based high-throughput screen of over 400,000 compounds.[2] The R-isomer of BAY-6035 is the active enantiomer. A structurally similar but significantly less active compound, BAY-444, serves as a valuable negative control for experiments.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-6035 and its negative control, BAY-444.
Table 1: In Vitro Potency and Binding Affinity of BAY-6035 for SMYD3
| Assay Type | Parameter | Value (nM) | Reference |
| Scintillation Proximity Assay (SPA) | IC50 | 88 | [4][6] |
| Isothermal Titration Calorimetry (ITC) | Kd | 100 - 133 | [2] |
| Surface Plasmon Resonance (SPR) | Kd | 97 | [2] |
Table 2: Cellular Activity of BAY-6035
| Assay Type | Parameter | Value (nM) | Reference |
| Cellular MEKK2 Methylation Assay | IC50 | 70 | [6][7][8] |
Table 3: Potency of Negative Control BAY-444
| Assay Type | Parameter | Value (µM) | Reference |
| Scintillation Proximity Assay (SPA) | IC50 | 23 | [4] |
Selectivity Profile
BAY-6035 exhibits high selectivity for SMYD3. It has been tested against a panel of over 30 other methyltransferases and shows greater than 100-fold selectivity.[4][7][8] Furthermore, it displays no significant inhibitory activity when screened against a broad panel of kinases.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BAY-6035.
Thermal Shift Assay (TSA)
This assay identifies compounds that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
-
Principle: The unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) is monitored as the temperature is increased. The dye binds to hydrophobic regions of the unfolded protein, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. Ligand binding stabilizes the protein, leading to a positive shift in the Tm.
-
Protocol:
-
Prepare a reaction mixture containing SMYD3 protein (final concentration 1-5 µM) and SYPRO Orange dye in a suitable buffer (e.g., 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP).[6]
-
Add BAY-6035 or library compounds to the wells of a 96-well or 384-well qPCR plate. Include a DMSO control.
-
Add the protein/dye mixture to the wells. The final reaction volume is typically 20 µL.
-
Seal the plate and centrifuge briefly.
-
Measure the fluorescence intensity as the temperature is increased from 25 °C to 95 °C in a real-time PCR instrument.
-
The Tm is determined from the inflection point of the melting curve.
-
Scintillation Proximity Assay (SPA)
This assay measures the enzymatic activity of SMYD3 by detecting the transfer of a radiolabeled methyl group to a biotinylated peptide substrate.
-
Principle: A biotinylated substrate peptide (e.g., derived from MEKK2) is incubated with SMYD3 and S-adenosyl-L-[3H-methyl]methionine ([3H]-SAM).[2][6] When the tritiated methyl group is transferred to the peptide, the radiolabeled product is captured by streptavidin-coated SPA beads. The proximity of the radioisotope to the scintillant in the beads results in the emission of light, which is detected.
-
Protocol:
-
Prepare an enzyme mix containing 10 nM SMYD3 in assay buffer (e.g., 50 mM HEPES pH 8.0, 0.005% Tween-20, 5 µg/mL BSA, and 1 mM TCEP).[2][6]
-
Prepare a substrate mix containing 335 nM [3H]-SAM and 15 µM biotinylated MEKK2-derived peptide in the same assay buffer.[2]
-
In a 384-well plate, add 2 µL of test compound (or DMSO for controls).
-
Add 10 µL of the enzyme mix and incubate for 10 minutes at room temperature.[6]
-
Initiate the reaction by adding 10 µL of the substrate mix.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 60 µL of a quenching buffer containing streptavidin-coated SPA beads (0.2 mg).[6]
-
Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the beads.[6]
-
Measure the scintillation signal using a suitable plate reader.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of the ligand (BAY-6035) is titrated into a solution containing the protein (SMYD3) in the sample cell of a calorimeter. The heat change upon binding is measured relative to a reference cell.
-
Protocol:
-
Dialyze both SMYD3 and BAY-6035 extensively against the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween 20) to minimize buffer mismatch effects.[2][9]
-
Prepare the SMYD3 solution at a concentration of approximately 10-20 µM in the sample cell.
-
Prepare the BAY-6035 solution at a concentration 10-20 times that of the protein (e.g., 0.3 mM) in the injection syringe.[2][10]
-
Perform the titration experiment at a constant temperature (e.g., 25 °C). A typical experiment consists of a series of small injections (e.g., 4 µL) of the ligand into the protein solution.[2]
-
The heat change after each injection is measured and integrated.
-
The resulting data are fitted to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for monitoring biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data.
-
Principle: SMYD3 is immobilized on a sensor chip. The binding of BAY-6035 to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol:
-
Immobilize SMYD3 onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.[11]
-
Prepare a series of dilutions of BAY-6035 in a suitable running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).[11]
-
Inject the BAY-6035 solutions over the sensor surface at a constant flow rate and monitor the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Cellular MAP3K2 (MEKK2) Methylation Assay
This Western blot-based assay assesses the ability of BAY-6035 to inhibit SMYD3-mediated methylation of its substrate MAP3K2 in a cellular context.
-
Principle: Cells are co-transfected with constructs expressing SMYD3 and an epitope-tagged MAP3K2. Following treatment with BAY-6035, the level of MAP3K2 methylation is determined by Western blotting using an antibody specific for methylated MAP3K2.
-
Protocol:
-
Seed HeLa cells (or another suitable cell line) in culture plates.
-
Co-transfect the cells with plasmids encoding untagged SMYD3 and HA-tagged MAP3K2.
-
After transfection, treat the cells with varying concentrations of BAY-6035 for a specified period (e.g., 24-48 hours). Include a DMSO control.
-
Lyse the cells and determine the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for tri-methylated Lysine 260 of MAP3K2.
-
Probe for total HA-tagged MAP3K2 and a loading control (e.g., β-actin) on the same or a parallel blot.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
-
Visualizations
SMYD3 Signaling Pathway
The following diagram illustrates the role of SMYD3 in the MAP kinase signaling pathway.
Caption: SMYD3-mediated MAP3K2 methylation and its inhibition by BAY-6035.
Chemical Probe Discovery Workflow
This diagram outlines the general workflow used for the discovery and characterization of BAY-6035.
Caption: Workflow for the discovery and validation of BAY-6035.
Conclusion
The R-isomer of BAY-6035 is a well-characterized, potent, and selective chemical probe for SMYD3. Its availability, along with a validated negative control, provides the research community with essential tools to further investigate the biological roles of SMYD3 in health and disease. The detailed protocols and compiled data in this guide are intended to facilitate the robust design and interpretation of experiments aimed at understanding and targeting this important lysine methyltransferase.
References
- 1. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. scispace.com [scispace.com]
- 4. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening [genedata.com]
- 5. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Discovery of an Allosteric Ligand Binding Site in SMYD3 Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
BAY-6035 R-Isomer: A Technical Overview of a Potent and Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-6035 is a potent and selective, substrate-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in various cancers.[1][2] This technical guide provides a comprehensive overview of the R-isomer of BAY-6035, including its physicochemical properties, mechanism of action, and relevant experimental data. While the CAS number 2247890-13-5 is assigned to the (S)-isomer, this document consolidates available data, which often refers to BAY-6035 without specifying the enantiomer.[3][4]
Physicochemical Properties
The fundamental molecular characteristics of BAY-6035 are crucial for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 2247890-13-5 ((S)-isomer) | [3][4] |
| Molecular Weight | 396.48 g/mol | [4] |
| Molecular Formula | C₂₂H₂₈N₄O₃ | [3] |
| Purity | ≥98% | [4] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [4] |
| Storage | Store at -20°C | [3][4] |
Mechanism of Action and Signaling Pathway
BAY-6035 functions as a peptide-competitive inhibitor of SMYD3.[1][5] It binds to the substrate-binding site of the enzyme, specifically occupying the hydrophobic channel for lysine binding.[2][6] This prevents SMYD3 from methylating its substrates, a key process in the regulation of gene expression and cell signaling. One of the well-characterized non-histone protein targets of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2, also known as MEKK2).[2][6] By methylating MAP3K2, SMYD3 activates the MAPK signaling pathway, which is often dysregulated in cancer. BAY-6035 effectively inhibits this methylation, thereby blocking downstream signaling.[2][6]
Potency and Selectivity
BAY-6035 demonstrates high potency and selectivity for SMYD3 over other methyltransferases.
| Assay Type | Parameter | Value | Target/Cell Line | Source |
| In Vitro Methylation Assay | IC₅₀ | 88 nM | MEKK2 peptide | [1] |
| Cellular Methylation Assay | IC₅₀ | 70 nM | MEKK2 in HeLa cells | [1][4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 133 nM | SMYD3 | [5] |
| Surface Plasmon Resonance (SPR) | Kd | 97 nM | SMYD3 | [5] |
| Thermal Shift Assay (TSA) | ΔTm | 8.34 K | SMYD3 | [5] |
| Selectivity | Fold Selectivity | >100-fold | Other histone methyltransferases | [4] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research.
Thermal Shift Assay (TSA) for High-Throughput Screening
TSA was employed for the initial high-throughput screening to identify SMYD3 inhibitors.[2][7] This method measures the change in the thermal denaturation temperature of a target protein upon ligand binding.
Cellular Methylation Assay
This assay quantifies the inhibitory effect of BAY-6035 on the methylation of MAP3K2 within a cellular context.
-
Cell Culture and Transfection: HeLa cells are cultured and co-transfected with plasmids expressing SMYD3 and HA-tagged MAP3K2.
-
Compound Treatment: The transfected cells are treated with varying concentrations of BAY-6035.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Immunoprecipitation: HA-tagged MAP3K2 is immunoprecipitated from the cell lysates.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for tri-methylated MAP3K2 (K260me3) and total MAP3K2.
-
Data Analysis: The methylated MAP3K2 signal is normalized to the total MAP3K2 signal, and the IC₅₀ value is calculated.[6]
Biophysical Validation
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were utilized to confirm the direct binding of BAY-6035 to SMYD3 and to determine the binding affinity.[2][6]
Conclusion
BAY-6035 is a well-characterized, potent, and selective inhibitor of SMYD3. Its ability to inhibit the methylation of MAP3K2 in cellular assays makes it a valuable chemical probe for investigating the biological functions of SMYD3 in both normal and disease states.[2] The detailed experimental protocols and biophysical data provided herein serve as a critical resource for researchers in the fields of epigenetics and oncology drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. BAY 6035 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
- 6. bayer.com [bayer.com]
- 7. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening [genedata.com]
Navigating the Selectivity Landscape of a Potent PDE2A Inhibitor: A Technical Guide to BAY 60-7550
Disclaimer: Initial research indicates a likely misidentification in the query. The compound BAY-6035 is a well-documented inhibitor of the protein lysine methyltransferase SMYD3. However, the query's focus on a phosphodiesterase (PDE) selectivity profile, particularly with the "BAY" designation, strongly suggests that the intended compound of interest is BAY 60-7550 , a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). This document will proceed with a detailed analysis of BAY 60-7550. While the user specified the "R-isomer," publicly available data does not differentiate between the enantiomers of BAY 60-7550. Therefore, this guide will focus on the selectivity profile of the compound as it is most commonly cited in scientific literature.
Introduction to BAY 60-7550 and its Primary Target, PDE2A
BAY 60-7550 is a small molecule inhibitor that has demonstrated high potency and selectivity for phosphodiesterase 2A (PDE2A)[1][2][3]. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling. The expression of PDE2A in brain regions associated with learning and memory, such as the hippocampus and cortex, has made it an attractive target for therapeutic intervention in cognitive disorders[4][5]. By inhibiting PDE2A, BAY 60-7550 elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.
Selectivity Profile of BAY 60-7550
The therapeutic utility of a pharmacological inhibitor is critically dependent on its selectivity for the intended target over other related proteins. BAY 60-7550 has been profiled against a panel of phosphodiesterase enzymes, demonstrating a remarkable selectivity for PDE2A.
| Target | IC50 (nM) | Selectivity vs. PDE2A (approx. fold) |
| PDE2A (human) | 4.7 | - |
| PDE1 (bovine) | 108 | ~23 |
| PDE5A (human) | 580 | ~123 |
| PDE10A (human) | 704 | ~150 |
| PDE4B (human) | 1830 | ~389 |
| PDE3B (human) | >4000 | >851 |
| PDE7B (human) | >4000 | >851 |
| PDE8A (human) | >4000 | >851 |
| PDE9A (human) | >4000 | >851 |
| PDE11A (human) | >4000 | >851 |
Table 1: In vitro inhibitory potency and selectivity of BAY 60-7550 against various human and bovine phosphodiesterase isoforms. Data compiled from multiple sources[2].
Experimental Methodologies
The determination of the selectivity profile of a compound like BAY 60-7550 involves a series of well-defined biochemical assays.
Phosphodiesterase Enzyme Inhibition Assay
A standard method to determine the inhibitory potency (IC50) of a compound against different PDE isoforms is the radioenzymatic assay.
Principle: This assay measures the enzymatic activity of a specific PDE isoform by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP) to its corresponding linear mononucleotide (e.g., [³H]AMP or [³H]GMP). The inhibitory effect of the compound is determined by its ability to reduce the rate of this conversion.
Generalized Protocol:
-
Enzyme Preparation: Recombinant human PDE enzymes are expressed and purified from a suitable host system (e.g., insect cells or E. coli).
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains:
-
A specific purified PDE isozyme.
-
Radiolabeled substrate ([³H]cAMP or [³H]cGMP).
-
A buffer solution to maintain optimal pH and ionic strength.
-
Varying concentrations of the test compound (BAY 60-7550).
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination: The enzymatic reaction is stopped, often by the addition of a quenching agent or by heat inactivation.
-
Separation: The radiolabeled product ([³H]AMP or [³H]GMP) is separated from the unreacted radiolabeled substrate. This is commonly achieved using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
PDE2A Signaling Pathway
The following diagram illustrates the central role of PDE2A in cyclic nucleotide signaling and the mechanism of action of BAY 60-7550.
Caption: Mechanism of BAY 60-7550 action on the PDE2A signaling pathway.
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a PDE inhibitor.
Caption: Workflow for determining the selectivity profile of a PDE inhibitor.
Conclusion
BAY 60-7550 is a potent and highly selective inhibitor of PDE2A. Its ability to discriminate between PDE2A and other phosphodiesterase family members underscores its value as a chemical probe to investigate the physiological and pathophysiological roles of PDE2A. While the current body of public-domain literature does not provide a differentiated selectivity profile for the R- and S-isomers of BAY 60-7550, the data available for the compound as a whole provides a strong foundation for its use in preclinical research. Further studies would be required to elucidate any enantiomer-specific differences in potency and selectivity.
References
- 1. Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY-60-7550 | CAS#:439083-90-6 | Chemsrc [chemsrc.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of MAP3K2 Methylation: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanisms and Implications of MAP3K2 Methylation for Researchers, Scientists, and Drug Development Professionals.
Introduction
Mitogen-activated protein kinase kinase kinase 2 (MAP3K2), also known as MEKK2, is a critical serine/threonine protein kinase that functions as a key node in intracellular signaling. It plays a pivotal role in the MAP kinase (MAPK) signaling cascade, which governs a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis. The regulation of MAP3K2 activity is therefore of paramount importance for cellular homeostasis, and its dysregulation is implicated in various pathologies, most notably cancer.
Recent scientific advancements have shed light on a crucial post-translational modification governing MAP3K2 function: lysine methylation . This guide provides a comprehensive overview of the current understanding of MAP3K2 methylation, with a primary focus on protein methylation, as the existing body of research predominantly points to this as the key regulatory mechanism. While the term "methylation" can also refer to the epigenetic modification of DNA, extensive literature searches have not revealed significant findings on the role of DNA methylation in the regulation of the MAP3K2 gene itself. This document will therefore concentrate on the well-documented protein methylation of MAP3K2, its impact on signaling pathways, its association with disease, and the methodologies used to study it.
Core Concepts: Protein Methylation of MAP3K2
The primary mechanism of MAP3K2 methylation involves the enzymatic addition of methyl groups to a specific lysine residue on the MAP3K2 protein. This event is catalyzed by the lysine methyltransferase SMYD3 (SET and MYND domain containing protein 3).
Key Findings:
-
Site of Methylation: SMYD3 specifically methylates MAP3K2 at lysine 260 (K260).[1]
-
Functional Impact: The methylation of MAP3K2 at K260 is a critical event that potentiates the activation of the Ras/Raf/MEK/ERK signaling pathway.[1][2]
-
Regulatory Mechanism: Methylated MAP3K2 is inhibited from binding to Protein Phosphatase 2A (PP2A), a key negative regulator of the MAP Kinase pathway.[1][2] This disruption of the MAP3K2-PP2A interaction leads to sustained activation of downstream signaling.
-
Disease Relevance: The SMYD3-mediated methylation of MAP3K2 is strongly implicated in the progression of Ras-driven cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and lung adenocarcinoma (LAC).[1][2]
Signaling Pathway of MAP3K2 Methylation
The methylation of MAP3K2 by SMYD3 is a crucial event in the potentiation of the Ras-ERK signaling cascade. The pathway can be visualized as follows:
Caption: SMYD3-mediated methylation of MAP3K2 at K260 prevents PP2A binding, leading to enhanced ERK signaling.
Quantitative Data on MAP3K2 Methylation
The following table summarizes the key quantitative findings related to MAP3K2 protein methylation from the existing literature.
| Parameter | Cell/Tissue Type | Condition | Observation | Fold Change/Significance | Reference |
| MAP3K2-K260 Methylation | LKR10 (Lung Adenocarcinoma Cells) | RNAi-mediated SMYD3 depletion | Loss of MAP3K2-K260 methylation signal | Significant reduction | [1] |
| MAP3K2-K260 Methylation | Tumor tissue from mouse models | Kras;Smyd3 mutant vs. Kras mutant | Reduced MAP3K2-K260me2/3 signal | Significantly reduced | [1] |
| ERK1/2 Activation | LKR10 cells | SMYD3 depletion and reconstitution with inactive SMYD3 | Reduced ERK1/2 activation | - | [1] |
| ERK1/2 Activation | LKR10 cells | MAP3K2 depletion and reconstitution with K260A mutant | Reduced ERK1/2 activation | - | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of MAP3K2 protein methylation.
In Vitro Methylation Assay
This assay is used to determine if a specific methyltransferase can directly methylate a substrate protein.
Objective: To assess the ability of SMYD3 to methylate MAP3K2 in a controlled in vitro environment.
Protocol:
-
Protein Purification: Recombinant GST-tagged MAP3K2 and the methyltransferase (e.g., SMYD3) are expressed and purified from E. coli or other suitable expression systems.
-
Reaction Mixture: The purified substrate (MAP3K2) and enzyme (SMYD3) are incubated in a reaction buffer containing the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM).
-
Incubation: The reaction is incubated at 30°C for a specified period (e.g., 1 hour).
-
SDS-PAGE and Autoradiography: The reaction products are resolved by SDS-PAGE. The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to detect the transfer of the radiolabeled methyl group to the substrate.
Immunoprecipitation (IP) and Western Blotting
This technique is used to detect the methylation of endogenous MAP3K2 in cells.
Objective: To determine the methylation status of MAP3K2 in cell lysates.
Protocol:
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for MAP3K2 to pull down the protein. Protein A/G-coupled beads are used to capture the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an antibody that specifically recognizes methylated MAP3K2 (e.g., anti-MAP3K2-K260me). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
Experimental Workflow for MAP3K2 Methylation Analysis
The general workflow for investigating the role of MAP3K2 methylation in a cellular context is depicted below.
Caption: A typical experimental workflow for studying MAP3K2 protein methylation.
Therapeutic Implications
The discovery of the role of SMYD3-mediated MAP3K2 methylation in cancer has opened up new avenues for therapeutic intervention.
-
Targeting SMYD3: The development of small molecule inhibitors targeting the catalytic activity of SMYD3 is a promising strategy to reduce MAP3K2 methylation and thereby attenuate Ras-driven oncogenic signaling.
-
Synergistic Therapies: Depletion of SMYD3 has been shown to synergize with MEK inhibitors in blocking Ras-driven pancreatic neoplasia.[2] This suggests that a combination therapy approach could be more effective in treating cancers with aberrant Ras-ERK signaling.
The logical relationship between MAP3K2 methylation and its therapeutic potential can be summarized as follows:
Caption: Therapeutic targeting of SMYD3 to inhibit MAP3K2 methylation and suppress tumor growth.
Conclusion and Future Directions
The methylation of MAP3K2 by SMYD3 represents a significant regulatory mechanism in the MAP kinase signaling pathway, with profound implications for cancer biology. The current body of evidence strongly supports a model where this post-translational modification acts as a molecular switch to enhance oncogenic signaling in Ras-driven cancers. This technical guide has summarized the core findings, quantitative data, and experimental approaches related to MAP3K2 protein methylation.
Future research in this area should focus on:
-
Development of specific SMYD3 inhibitors: The design and clinical testing of potent and selective SMYD3 inhibitors are crucial next steps.
-
Exploration of other MAP3K2 modifications: Investigating the interplay between methylation and other post-translational modifications of MAP3K2, such as phosphorylation and ubiquitination, will provide a more complete picture of its regulation.
-
Investigation of MAP3K2 DNA methylation: Although not prominent in the current literature, further studies are warranted to explore the potential role of epigenetic regulation of the MAP3K2 gene itself in various diseases.
A deeper understanding of the multifaceted regulation of MAP3K2 will undoubtedly pave the way for novel and effective therapeutic strategies for a range of human diseases.
References
Methodological & Application
Application Notes and Protocols for BAY-6035 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-6035 in Western blot analysis to investigate its effects on the SMYD3 signaling pathway. It is important to clarify that the compound of interest is BAY-6035 , a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase. The "-R-isomer" designation in the initial query may have been a misnomer, as the literature predominantly refers to BAY-6035.
Introduction to BAY-6035
BAY-6035 is a small molecule inhibitor that specifically targets the catalytic activity of SMYD3. SMYD3 is a lysine methyltransferase that has been implicated in the regulation of various cellular processes, including gene transcription and signal transduction. One of the key non-histone substrates of SMYD3 is MAP3K2 (Mitogen-activated protein kinase kinase kinase 2), a component of the MAPK/ERK signaling pathway. By methylating MAP3K2, SMYD3 can influence downstream signaling events that are often dysregulated in cancer.
Western blotting is a powerful technique to assess the efficacy of BAY-6035 by detecting changes in the methylation status of its substrates, such as MAP3K2. This is typically achieved using antibodies that specifically recognize the methylated form of the target protein.
Key Signaling Pathway: SMYD3 and MAP3K2
The following diagram illustrates the role of SMYD3 in the methylation of MAP3K2 and the inhibitory action of BAY-6035.
Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by BAY-6035.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the effect of BAY-6035 on the methylation of MAP3K2 in a cellular context.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: General workflow for Western blot analysis.
Detailed Methodology
1. Cell Culture and Treatment with BAY-6035
-
Cell Line: HeLa cells or another suitable cell line with detectable levels of SMYD3 and MAP3K2.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of BAY-6035 in DMSO.
-
Treat cells with varying concentrations of BAY-6035 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
2. Cell Lysis
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol before transfer.
-
Transfer for 1-2 hours at a constant current or voltage, depending on the system.
6. Blocking
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
For detecting methylated MAP3K2, use an antibody specific for the methylated form of the protein.
-
For a loading control, use an antibody against total MAP3K2 or a housekeeping protein like GAPDH or β-actin.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
8. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.
9. Data Analysis
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the methylated MAP3K2 band to the total MAP3K2 or loading control band for each sample.
-
Compare the normalized values between the BAY-6035-treated and vehicle-treated samples.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Reagent Concentrations and Volumes
| Reagent | Stock Concentration | Working Concentration | Volume |
| BAY-6035 | 10 mM in DMSO | 0.1 - 10 µM | Variable |
| RIPA Lysis Buffer | 1x | 1x | 500 µL per 10 cm dish |
| Protease Inhibitor Cocktail | 100x | 1x | 10 µL per 1 mL buffer |
| Phosphatase Inhibitor Cocktail | 100x | 1x | 10 µL per 1 mL buffer |
| Laemmli Sample Buffer | 4x | 1x | 1/3 of lysate volume |
Table 2: Antibody Dilutions
| Antibody | Host Species | Dilution |
| Anti-methyl-MAP3K2 | Rabbit | 1:1000 |
| Anti-total-MAP3K2 | Mouse | 1:1000 |
| Anti-GAPDH | Mouse | 1:5000 |
| Anti-Rabbit IgG-HRP | Goat | 1:2000 - 1:10000 |
| Anti-Mouse IgG-HRP | Goat | 1:2000 - 1:10000 |
Note on Potential Interest in PDE2A
While the primary focus of this document is BAY-6035 and its effect on SMYD3, the initial query's ambiguity suggests a possible interest in Phosphodiesterase 2A (PDE2A). Should your research involve PDE2A, a similar Western blot protocol can be followed. The key difference would be the use of a primary antibody specific for PDE2A. The general workflow and reagent concentrations would be applicable, with antibody dilutions adjusted according to the manufacturer's datasheet for the anti-PDE2A antibody.
Application Notes: BAY-6035-R-isomer for In Vivo Mouse Studies
A Potent and Selective SMYD3 Inhibitor for Preclinical Cancer Research
Introduction
BAY-6035 is a potent and highly selective, substrate-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development and progression of various cancers.[1][2][3] The R-isomer of BAY-6035 is recognized for its activity in targeting the methylation of non-histone proteins involved in oncogenic signaling pathways. These application notes provide an overview of the known mechanism of action of BAY-6035 and a generalized protocol for its theoretical application in murine cancer models, based on common practices for similar small molecule inhibitors.
Disclaimer: Publicly available literature does not currently provide specific details on in vivo studies in mouse models for BAY-6035-R-isomer, including dosing, formulation, and efficacy data. The following protocols are therefore generalized and should be adapted and optimized by researchers based on their specific experimental needs and in-house expertise.
Mechanism of Action
BAY-6035 exerts its biological effects by directly inhibiting the catalytic activity of SMYD3. SMYD3 is known to methylate and regulate the function of several key proteins involved in cancer cell proliferation and survival. A primary target of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a critical component of the RAS/RAF/MEK/ERK signaling cascade.[1][2][3] By inhibiting SMYD3-mediated methylation of MAP3K2, BAY-6035 can disrupt this pathway, leading to a potential reduction in tumor cell growth and proliferation.
SMYD3 Signaling Pathway
Caption: Simplified signaling pathway of SMYD3 and the inhibitory action of this compound.
Experimental Protocols (Generalized)
The following are generalized protocols for initiating in vivo studies with a novel small molecule inhibitor like this compound in mouse xenograft models.
Formulation and Administration
A critical first step is to determine a suitable vehicle for in vivo administration that ensures the solubility and stability of this compound.
Table 1: Example Formulations for Small Molecule Inhibitors
| Component | Example Concentration | Notes |
| Vehicle 1 (Oral Gavage) | ||
| PEG400 | 30% (v/v) | Common co-solvent. |
| Solutol HS 15 | 5% (v/v) | Non-ionic solubilizer. |
| Water | 65% (v/v) | q.s. to final volume. |
| Vehicle 2 (Intraperitoneal) | ||
| DMSO | 10% (v/v) | Initial solubilization. |
| Cremophor EL | 10% (v/v) | Emulsifying agent. |
| Saline | 80% (v/v) | q.s. to final volume. |
Protocol:
-
Prepare the selected vehicle under sterile conditions.
-
Dissolve this compound in the vehicle to the desired stock concentration.
-
Vortex and/or sonicate until the compound is fully dissolved.
-
Administer the formulation to mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume should be adjusted based on the mouse's body weight (e.g., 10 µL/g).
Xenograft Mouse Model Study
This protocol outlines a typical workflow for evaluating the efficacy of an anticancer agent in a subcutaneous xenograft model.
Table 2: Generalized Xenograft Study Parameters
| Parameter | Specification |
| Animal Model | |
| Species/Strain | Nude mice (e.g., BALB/c nude or NOD/SCID) |
| Age/Weight | 6-8 weeks / 18-22 g |
| Tumor Model | |
| Cell Line | Cancer cell line with known SMYD3 expression |
| Implantation | Subcutaneous injection of 1-5 x 10^6 cells in Matrigel |
| Treatment | |
| Tumor Volume at Start | 100-150 mm³ |
| Groups | Vehicle control, this compound (multiple dose levels) |
| Dosing Schedule | Daily, once or twice a day |
| Endpoints | |
| Primary | Tumor volume, body weight |
| Secondary | Survival, analysis of biomarkers from tumor tissue |
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Treatment Administration:
-
Administer the vehicle or this compound formulation according to the predetermined dosing schedule.
-
Monitor animal health and body weight daily.
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Pharmacodynamic Analysis (Optional):
-
A portion of the tumor tissue can be flash-frozen or fixed for analysis of SMYD3 target engagement (e.g., by measuring the methylation status of MAP3K2 via Western blot or mass spectrometry).
-
Experimental Workflow
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion
This compound represents a valuable chemical probe for investigating the biological functions of SMYD3 in cancer. While detailed in vivo efficacy and pharmacokinetic data are not yet publicly available, the provided generalized protocols and understanding of its mechanism of action offer a solid foundation for researchers to design and execute their own preclinical studies. Careful optimization of formulation, dose, and schedule will be paramount to successfully evaluating the therapeutic potential of this compound in relevant mouse models.
References
Application Notes and Protocols for a BAY-6035-R-isomer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting a xenograft study to evaluate the in vivo efficacy of BAY-6035, a potent and selective SMYD3 inhibitor, and its corresponding inactive R-isomer as a negative control.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers, including breast, colorectal, and hepatocellular carcinomas.[1] SMYD3 promotes cancer cell proliferation by methylating both histone and non-histone proteins, leading to the activation of oncogenic signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/AKT pathways.[2] BAY-6035 is a potent and selective inhibitor of SMYD3, with the (S)-enantiomer being the active form. The (R)-isomer of BAY-6035 serves as an invaluable negative control for in vivo studies to ensure that any observed anti-tumor effects are due to the specific inhibition of SMYD3 and not off-target effects.
This document outlines a detailed experimental design for a xenograft model to assess the anti-tumor activity of BAY-6035's active (S)-isomer and its inactive (R)-isomer.
Data Presentation
Table 1: In Vitro Activity of BAY-6035 (S-enantiomer)
| Assay Type | Target | Substrate | IC50 (nM) | Reference |
| Cellular Mechanistic Assay | SMYD3 | MAP3K2 | < 100 | [3] |
| Scintillation Proximity Assay | SMYD3 | MEKK2-derived peptide | 88 | Bayer |
| Isothermal Titration Calorimetry (ITC) | SMYD3 | - | 133 (Kd) | Bayer |
| Surface Plasmon Resonance (SPR) | SMYD3 | - | 97 (Kd) | Bayer |
Table 2: Proposed Dosing Regimen for Xenograft Study
| Compound | Isomer | Proposed Dose (mg/kg) | Route of Administration | Dosing Frequency | Vehicle |
| BAY-6035 | S-enantiomer (Active) | 1 | Intraperitoneal (i.p.) | Once daily | 0.2% DMSO in saline |
| BAY-6035-R-isomer | R-enantiomer (Inactive Control) | 1 | Intraperitoneal (i.p.) | Once daily | 0.2% DMSO in saline |
| Vehicle Control | - | - | Intraperitoneal (i.p.) | Once daily | 0.2% DMSO in saline |
Note: The proposed dose is extrapolated from in vivo studies of a similar SMYD3 inhibitor, BCI-121.[4] Dose-ranging studies are recommended to determine the optimal dose for BAY-6035.
Experimental Protocols
Cell Line Selection and Culture
Rationale: The choice of cell line is critical for a successful xenograft study. A cell line with high SMYD3 expression is recommended to maximize the potential therapeutic window of a SMYD3 inhibitor. Breast cancer cell lines such as MCF7 and MDA-MB-231 have been shown to overexpress SMYD3.
Protocol:
-
Obtain MCF7 (or another suitable high SMYD3-expressing cancer cell line) from a reputable cell bank.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage the cells upon reaching 80-90% confluency.
Xenograft Model Establishment
Rationale: The subcutaneous xenograft model is a well-established and reproducible method for evaluating the in vivo efficacy of anti-cancer compounds.
Protocol:
-
Use 6-8 week old female athymic nude mice.
-
Harvest MCF7 cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation.
Drug Preparation and Administration
Rationale: Proper drug formulation and administration are crucial for achieving desired exposure levels in vivo. Based on studies with the SMYD3 inhibitor BCI-121, intraperitoneal injection is a suitable route of administration.[4][5]
Protocol:
-
Prepare a stock solution of BAY-6035 (S-enantiomer) and this compound in DMSO.
-
On each treatment day, dilute the stock solutions in sterile saline to the final desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving a 200 µL injection). The final DMSO concentration should be kept low (e.g., 0.2%) to minimize toxicity.
-
Prepare the vehicle control using the same final concentration of DMSO in saline.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into three groups: Vehicle control, BAY-6035 (S-enantiomer), and this compound.
-
Administer the respective treatments via intraperitoneal injection once daily.
Efficacy Evaluation
Rationale: Regular monitoring of tumor growth and animal well-being is essential to assess the efficacy and potential toxicity of the treatment.
Protocol:
-
Measure tumor dimensions using calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of general health.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Visualizations
References
- 1. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of histone methyltransferase Smyd3 rescues NMDAR and cognitive deficits in a tauopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: BAY-6035-R-isomer Treatment in Pancreatic Cancer Cells
For Research Use Only.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A key driver of PDAC is the activation of the KRAS oncogene, which leads to the aberrant activation of downstream signaling pathways, including the MAPK/ERK cascade, promoting cell proliferation and survival. The protein lysine methyltransferase SMYD3 has been identified as a critical regulator in this process. SMYD3 is overexpressed in pancreatic cancer and enhances Ras-driven tumorigenesis through the methylation of MAP3K2 (MEKK2), a kinase upstream of MEK and ERK. This methylation event potentiates MAPK signaling by inhibiting the binding of the protein phosphatase 2A (PP2A), a negative regulator of the pathway.
BAY-6035 is a potent and selective, substrate-competitive inhibitor of SMYD3. Its R-isomer, BAY-6035-R-isomer, is a valuable chemical probe for studying the role of SMYD3 in cancer biology. These application notes provide an overview of the mechanism of action of this compound and protocols for its use in pancreatic cancer cell research.
Data Presentation
While specific data on the effects of this compound on the viability and apoptosis of pancreatic cancer cell lines are not extensively available in the public domain, the parent compound, BAY-6035, has been characterized as a potent inhibitor of SMYD3's methyltransferase activity.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro IC50 (SMYD3 inhibition) | 88 nM | Biochemical Assay | [1][2][3][4] |
| Cell-based IC50 (MAP3K2 methylation) | 70 nM | Cellular Assay | [1][2][3][4] |
| Cell-based IC50 (MAP3K2 methylation) | 183 nM | HeLa Cells | [5] |
| Cellular Toxicity | No significant toxicity observed up to 20 µM | Not specified | [6] |
Signaling Pathways and Experimental Workflows
SMYD3 Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the role of SMYD3 in the Ras-MAPK signaling pathway in pancreatic cancer and the mechanism of inhibition by this compound.
Caption: SMYD3-mediated methylation of MAP3K2 in pancreatic cancer.
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the effects of this compound on pancreatic cancer cells.
Caption: General workflow for in vitro studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity and viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 µM to 20 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptosis in pancreatic cancer cells treated with this compound using flow cytometry.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation of proteins in the SMYD3-MAPK signaling pathway.
Materials:
-
Treated pancreatic cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD3, anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control (e.g., GAPDH or β-actin).
References
- 1. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. bayer.com [bayer.com]
Investigating Breast Cancer Cell Response to BAY-6035-R-Isomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-6035-R-isomer is a potent and selective chemical probe for the protein lysine methyltransferase SMYD3. Overexpression of SMYD3 has been implicated in the pathogenesis of various cancers, including breast cancer, making it a compelling target for therapeutic development. SMYD3 methylates both histone and non-histone proteins, thereby regulating gene expression and signaling pathways crucial for cancer cell proliferation, survival, and migration. This document provides detailed application notes and experimental protocols for investigating the response of breast cancer cells to this compound.
Mechanism of Action
This compound is a substrate-competitive inhibitor of SMYD3. It has been demonstrated to potently inhibit the methylation of the SMYD3 substrate MAP3K2 in a cellular context.[1][2] The inhibition of SMYD3 is expected to modulate downstream signaling pathways that are dependent on the methylation of its substrates. In breast cancer, SMYD3 has been shown to be involved in the regulation of estrogen receptor (ER) target genes and to play a role in the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[3]
Data Presentation
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MEKK2/MAP3K2 methylation inhibition) | 88 nM | In vitro peptide assay | [1] |
| IC50 (Cellular MAP3K2 methylation inhibition) | 70 nM | HeLa cells | [2] |
| Binding Affinity (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Cellular Proliferation | No significant impact up to 20 µM | 13 selected cell lines (including non-cancer) | [4] |
It is important to note that while this compound is a potent inhibitor of SMYD3's enzymatic activity, it has not been observed to directly impact cellular proliferation in a broad panel of cell lines at concentrations up to 20 µM.[4] This suggests that its primary utility in research may be in studying the specific downstream effects of SMYD3 inhibition rather than as a direct cytotoxic agent in all contexts.
Signaling Pathway
Experimental Protocols
Cell Viability Assay (MTT or similar)
This protocol is designed to assess the effect of this compound on the viability of breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (triple-negative).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count breast cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the IC50 values if a significant reduction in viability is observed.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis and necrosis in breast cancer cells following treatment with this compound.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates.
-
Incubate for 24 hours.
-
Treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, including the supernatant to collect any floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and PI signal detector (FL2 or FL3).
-
Analyze at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot for MAP3K2 Methylation
This protocol allows for the assessment of the on-target activity of this compound by measuring the methylation status of MAP3K2.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-trimethyl-MAP3K2 (specific for the methylated form)
-
Anti-total-MAP3K2
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal. Compare the treated samples to the vehicle control.
-
Conclusion
This compound is a valuable tool for elucidating the role of SMYD3 in breast cancer. The provided protocols offer a framework for investigating its effects on cell viability, apoptosis, and target engagement. Given the existing data, researchers should consider that the effects of SMYD3 inhibition by this compound in breast cancer cells may be more nuanced than direct cytotoxicity and could involve modulation of signaling pathways that control other cellular processes like migration and therapy resistance. Further investigation into these areas is warranted.
References
Application Notes and Protocols for BAY-6035-R-isomer in Lung Cancer Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-6035 is a potent and selective inhibitor of the protein lysine methyltransferase SMYD3 (SET and MYND domain-containing protein 3). The R-isomer of BAY-6035 is the biologically active enantiomer that effectively targets the catalytic activity of SMYD3. Overexpression of SMYD3 has been implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), making it a compelling target for therapeutic intervention. In lung cancer, SMYD3 has been shown to play a crucial role in signaling pathways that promote cell proliferation, survival, and resistance to chemotherapy.
These application notes provide a comprehensive overview of the use of BAY-6035-R-isomer as a chemical probe to investigate SMYD3-mediated signaling in lung cancer. Detailed protocols for key experiments are provided to facilitate the study of its effects on lung cancer cell lines.
Mechanism of Action
This compound acts as a competitive inhibitor of SMYD3, binding to the substrate-binding pocket and preventing the methylation of its downstream targets. In the context of lung cancer, two key signaling pathways have been identified as being modulated by SMYD3 activity:
-
MAPK Signaling Pathway in NSCLC: In non-small cell lung cancer, particularly in KRAS-driven adenocarcinomas, SMYD3 methylates and activates MAP3K2 (mitogen-activated protein kinase kinase kinase 2). This leads to the potentiation of the Ras/Raf/MEK/ERK signaling cascade, which is a critical driver of tumor growth and proliferation.
-
RNF113A-Mediated Chemotherapy Resistance in SCLC: In small cell lung cancer, SMYD3 has been identified as a key regulator of sensitivity to alkylating chemotherapy agents like cyclophosphamide and cisplatin. SMYD3 methylates the E3 ubiquitin ligase RNF113A, which impairs its interaction with the protein phosphatase 4 (PP4) complex. This leads to increased RNF113A phosphorylation and activation, promoting DNA damage repair and rendering the cancer cells resistant to chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related SMYD3 inhibitors.
| Compound | Target | IC50 (in vitro) | Cellular IC50 (HEK293T) | Reference |
| BAY-6035 | SMYD3 | 88 nM (MEKK2 peptide methylation) | 70 nM (MEKK2 methylation) | [1] |
| EPZ031686 | SMYD3 | 3 nM | 36 nM (MEKK2 methylation) | [2] |
| Cell Line | Cancer Type | Compound | Treatment | Effect | Reference |
| DMS-114 | SCLC | EPZ031686 | Combination with 4-hydroperoxy-cyclophosphamide (4H-CP) | Synergistic inhibition of cell growth | [3] |
| H209 | SCLC | SMYD3 inhibitors | Combination with 4H-CP (2.5 µmol/L) | Increased sensitivity to chemotherapy | [3] |
| A549, H1650 | NSCLC | BCI-121 (SMYD3 inhibitor) | Single agent | Decreased cell proliferation | [4] |
| MCF-7, T47D | Breast Cancer | Cisplatin + SMYD3 siRNA | Combination treatment | Increased sensitivity to cisplatin | [2][5] |
Signaling Pathway Diagrams
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H1299 for NSCLC; DMS-114, H209 for SCLC)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or AlamarBlue)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the lung cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for the CellTiter-Glo® assay, add 100 µL of the reagent to each well, mix, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 2: Western Blot Analysis of SMYD3 Target Methylation
This protocol describes how to assess the effect of this compound on the methylation of SMYD3 targets, such as MAP3K2 in NSCLC or RNF113A in SCLC.
Materials:
-
Lung cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD3, anti-RNF113A, anti-phospho-RNF113A, anti-MAP3K2, anti-phospho-MEK, anti-phospho-ERK, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1-10 µM) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of RNF113A and PP4
This protocol is to investigate the effect of this compound on the interaction between RNF113A and the PP4 complex in SCLC cells.
Materials:
-
SCLC cell lines (e.g., DMS-114)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-RNF113A antibody for IP
-
Protein A/G magnetic beads or agarose beads
-
Antibodies for Western blotting (anti-RNF113A, anti-PPP4C)
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat SCLC cells with this compound (e.g., 5 µM) for 24 hours.
-
Lyse cells with non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-RNF113A antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against RNF113A and a component of the PP4 complex (e.g., PPP4C).
-
Protocol 4: In Vitro RNF113A Methylation Assay
This protocol is for assessing the direct inhibitory effect of this compound on SMYD3-mediated methylation of RNF113A.[6]
Materials:
-
Recombinant human SMYD3 protein
-
Recombinant human RNF113A protein
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the methylation reaction buffer, recombinant SMYD3, and recombinant RNF113A.
-
Add varying concentrations of this compound or DMSO as a control.
-
Pre-incubate for 15 minutes at 30°C.
-
-
Methylation Reaction:
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate for 1-2 hours at 30°C.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporation of the radiolabeled methyl group into RNF113A.
-
Conclusion
This compound is a valuable tool for elucidating the role of SMYD3 in lung cancer signaling. The provided application notes and protocols offer a framework for investigating its mechanism of action and its potential as a therapeutic agent, particularly in sensitizing lung tumors to existing chemotherapies. Further studies are warranted to explore the full therapeutic potential of SMYD3 inhibition in lung cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. SET and MYND domain-containing protein 3 inhibits tumor cell sensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Methylation Assay [bio-protocol.org]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for BAY-6035-R-isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein within a cellular environment.[1] This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble protein, one can determine the extent of target engagement. This document provides detailed application notes and protocols for utilizing CETSA to study the interaction of the BAY-6035-R-isomer with its target, the protein lysine methyltransferase SMYD3.
BAY-6035 is a potent and selective inhibitor of SMYD3, an enzyme implicated in various cancers through its methylation of both histone and non-histone proteins.[2][3] The R-isomer of BAY-6035, also known as BAY-444, serves as a negative control in these experiments due to its significantly lower potency. These application notes will guide researchers in confirming the target engagement of BAY-6035 and quantifying its cellular potency using CETSA.
Data Presentation
The following tables summarize the quantitative data for BAY-6035 and its R-isomer (BAY-444).
| Compound | Target | Assay Type | Value | Reference |
| BAY-6035 | SMYD3 | Thermal Shift Assay (TSA) | ΔTm = 9.9 K | [4] |
| BAY-6035 | SMYD3 | Cellular Mechanistic Assay (MEKK2 methylation) | IC50 ≈ 70 nM | [4] |
| BAY-6035 | SMYD3 | Biochemical Assay (SPA) | IC50 = 88 ± 16 nM | [4] |
| BAY-444 (R-isomer) | SMYD3 | Cellular Mechanistic Assay (MEKK2 methylation) | IC50 > 10 µM | [4] |
Table 1: Quantitative data for BAY-6035 and its R-isomer (BAY-444).
Signaling Pathway
SMYD3 is a lysine methyltransferase that plays a role in transcriptional regulation and has been shown to methylate non-histone proteins involved in cancer signaling pathways, such as MAP3K2.[2] Inhibition of SMYD3 by BAY-6035 is expected to modulate these downstream pathways.
Caption: SMYD3 signaling pathway and the inhibitory action of BAY-6035.
Experimental Protocols
CETSA Melt Curve Protocol
This protocol is designed to determine the melting temperature (Tm) of SMYD3 in the presence and absence of BAY-6035.
Materials:
-
Cancer cell line with endogenous SMYD3 expression (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
BAY-6035 and BAY-444 (R-isomer, negative control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Anti-SMYD3 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with a saturating concentration of BAY-6035 (e.g., 10 µM) or BAY-444 (10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend cell pellets in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
-
Heat Shock:
-
Heat the cell suspension aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control (37°C) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against SMYD3, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for SMYD3 at each temperature.
-
Normalize the intensities to the 37°C sample.
-
Plot the normalized intensities against the temperature to generate melt curves.
-
Determine the Tm for each condition (the temperature at which 50% of the protein is denatured). The difference in Tm between the treated and control samples (ΔTm) indicates target engagement.
-
Isothermal Dose-Response (ITDR) CETSA Protocol
This protocol is used to determine the cellular potency (EC50) of BAY-6035.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with a serial dilution of BAY-6035 (e.g., from 0.1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Shock and Lysis:
-
Perform a heat shock at a single, optimized temperature (e.g., the Tm determined from the melt curve experiment where a significant shift is observed).
-
Lyse the cells and collect the soluble protein fraction as described in the melt curve protocol.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble SMYD3 in each sample using Western blotting or a higher-throughput method like an enzyme-linked immunosorbent assay (ELISA) or a proximity ligation assay (PLA).
-
-
Data Analysis:
-
Plot the amount of soluble SMYD3 against the logarithm of the BAY-6035 concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the CETSA melt curve and ITDR experiments.
Caption: Workflow for a CETSA melt curve experiment.
Caption: Workflow for an ITDR-CETSA experiment.
References
Troubleshooting & Optimization
BAY-6035-R-isomer solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R-isomer of BAY-6035. Our focus is to address common solubility issues encountered in cell culture media and to provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is BAY-6035 and its R-isomer?
A1: BAY-6035 is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase.[1] The compound exists as a racemate, meaning it is a mixture of two stereoisomers, the R- and S-isomers. The specific biological activities and properties can differ between these isomers.
Q2: What is the primary mechanism of action of BAY-6035?
A2: BAY-6035 acts as a substrate-competitive inhibitor of SMYD3.[2] It binds to the substrate-binding site of the enzyme, preventing the methylation of its targets.[1] One of the key downstream effects of SMYD3 inhibition by BAY-6035 is the reduced methylation of MAP3K2 (mitogen-activated protein kinase kinase kinase 2), which subsequently inhibits the MAP kinase signaling pathway.[3][4]
Q3: I am observing precipitation of BAY-6035 R-isomer when I add it to my cell culture medium. What is causing this?
A3: Precipitation is a common issue when diluting compounds from a high-concentration organic stock solution (like DMSO) into an aqueous-based cell culture medium. BAY-6035, particularly its isomers, has low aqueous solubility. When the concentration of the compound exceeds its solubility limit in the final medium, it will precipitate out of the solution.
Q4: What is the recommended solvent for making a stock solution of BAY-6035 R-isomer?
A4: The recommended solvent for preparing a stock solution of BAY-6035 and its isomers is dimethyl sulfoxide (DMSO) or ethanol. It is soluble up to 100 mM in both solvents. For cell culture experiments, using a DMSO stock is a common practice.
Q5: What is the recommended final concentration of DMSO in the cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with BAY-6035 R-isomer in cell culture applications.
Problem: Precipitate formation upon dilution of DMSO stock in cell culture medium.
Table 1: Quantitative Solubility Data for BAY-6035 and its Isomers
| Compound | Solvent | Maximum Concentration | Aqueous Solubility (pH 6.5) |
| BAY-6035 (racemic) | DMSO | 100 mM | 2.1 mg/L |
| Ethanol | 100 mM | ||
| BAY-6035 R-isomer | DMSO | Not explicitly stated, but expected to be similar to the racemate. | 1.9E-7 mg/L (This value is from a poster and should be interpreted with caution as the experimental conditions are not fully detailed)[4] |
| BAY-6035 S-isomer | DMSO | Not explicitly stated, but expected to be similar to the racemate. | 2.4E-8 mg/L |
Solution Workflow:
Caption: A stepwise workflow for troubleshooting precipitation of BAY-6035 R-isomer.
Experimental Protocols
Protocol 1: Preparation of BAY-6035 R-isomer Stock Solution
-
Materials:
-
BAY-6035 R-isomer powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of BAY-6035 R-isomer to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the solution. If necessary, you can warm the solution to 37°C for a short period or use a sonicator bath until the solid is completely dissolved.[6]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of BAY-6035 R-isomer Stock Solution in Cell Culture Medium
-
Materials:
-
Prepared BAY-6035 R-isomer stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the BAY-6035 R-isomer stock solution at room temperature.
-
It is recommended to perform a serial dilution of the stock solution in pre-warmed medium rather than adding a very small volume of highly concentrated stock directly to a large volume of medium.
-
Recommended Dilution Method: a. Create an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution. b. When making this intermediate dilution, add the stock solution to the medium while gently vortexing to ensure rapid dispersal. c. Use this intermediate dilution to prepare your final working concentrations.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.
-
Signaling Pathway
The primary target of BAY-6035 is SMYD3. Inhibition of SMYD3 by BAY-6035 disrupts downstream signaling pathways that are often implicated in cancer progression.
Caption: Inhibition of the SMYD3 signaling pathway by BAY-6035 R-isomer.
References
- 1. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bayer.com [bayer.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing BAY 60-7550 Concentration for IC50 Determination
Important Note for Researchers: Initial inquiries regarding "BAY-6035-R-isomer" as a PDE2A inhibitor suggest a possible nomenclature confusion. Our database and the current scientific literature consistently identify BAY 60-7550 as the potent and selective inhibitor of Phosphodiesterase 2A (PDE2A). This guide is therefore focused on the optimization of experiments using BAY 60-7550.
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of BAY 60-7550, a potent PDE2A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BAY 60-7550 and what is its primary mechanism of action?
A1: BAY 60-7550 is a potent and highly selective inhibitor of the enzyme Phosphodiesterase 2A (PDE2A).[1][2][3][4][5] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE2A, BAY 60-7550 prevents the degradation of these second messengers, leading to an increase in their intracellular levels.[5][6] This modulation of cAMP and cGMP signaling pathways can impact a variety of cellular processes.
Q2: What are the reported IC50 values for BAY 60-7550?
A2: The IC50 value of BAY 60-7550 is a measure of its potency and can vary depending on the specific experimental conditions, such as the species from which the enzyme is derived. Reported IC50 values are in the low nanomolar range, indicating high potency.
| Target Enzyme | Reported IC50 (nM) |
| Human recombinant PDE2A | 4.7 |
| Bovine PDE2A | 2.0 |
Data compiled from multiple sources.[1][2][4][6]
Q3: How selective is BAY 60-7550 for PDE2A compared to other phosphodiesterases?
A3: BAY 60-7550 exhibits high selectivity for PDE2A. It is approximately 50-fold more selective for PDE2A than for PDE1 and over 100-fold more selective against a range of other PDE isoforms, including PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A.[1][2][5]
Q4: What are the recommended solvent and storage conditions for BAY 60-7550?
A4: BAY 60-7550 is soluble in DMSO, ethanol, and DMF at approximately 10 mg/mL.[1] For long-term storage, it is recommended to store the solid compound at or below -20°C, where it is stable for at least one year.[1] Aqueous solutions should be prepared fresh and not stored for more than a day.[1]
Troubleshooting Guide for IC50 Determination
Issue 1: Higher than expected IC50 value.
| Possible Cause | Troubleshooting Step |
| Enzyme Degradation: | Ensure the PDE2A enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Run a positive control with a known inhibitor to verify enzyme activity. |
| Substrate Concentration: | The IC50 value can be influenced by the substrate (cAMP or cGMP) concentration. Ensure you are using a substrate concentration at or below the Km value for the enzyme to obtain a more accurate Ki. |
| Incorrect Buffer Conditions: | Verify the pH and ionic strength of your assay buffer. PDE activity is sensitive to these parameters. |
| Inaccurate Inhibitor Concentration: | Double-check the dilution series of BAY 60-7550. Perform a new serial dilution from a fresh stock solution. |
| Precipitation of Inhibitor: | At higher concentrations, the inhibitor may precipitate out of solution. Visually inspect the wells for any signs of precipitation. Consider using a lower concentration range or a different solvent system if compatible with the assay. |
Issue 2: Poor curve fit or high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors: | Use calibrated pipettes and ensure consistent pipetting technique, especially for serial dilutions and additions to the assay plate. |
| Inconsistent Incubation Times: | Ensure all wells are incubated for the same amount of time before reading the results. Use a multi-channel pipette or automated liquid handler for simultaneous additions. |
| Edge Effects on Assay Plate: | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Signal Interference: | The inhibitor or other components in the assay may interfere with the detection method (e.g., fluorescence, luminescence). Run a control plate without the enzyme to check for background signal. |
Issue 3: No inhibition observed.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor: | The BAY 60-7550 stock may have degraded. Prepare a fresh stock solution from the solid compound. |
| Inactive Enzyme: | The PDE2A enzyme may be inactive. Test with a known activator or a different batch of enzyme. |
| Assay Conditions Not Optimized: | Re-evaluate the entire experimental protocol, including buffer components, substrate concentration, and detection method. |
Experimental Protocols
Protocol 1: In Vitro PDE2A Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol is a common method for determining the IC50 of PDE inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA.
-
Enzyme: Recombinant human PDE2A diluted in assay buffer to the desired concentration.
-
Substrate: A mixture of [³H]-cGMP and unlabeled cGMP in assay buffer.
-
Inhibitor: Serial dilutions of BAY 60-7550 in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.
-
Stop/Detection: SPA beads (e.g., yttrium silicate) suspended in a stop buffer.
-
-
Assay Procedure:
-
Add 20 µL of the serially diluted BAY 60-7550 or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the diluted PDE2A enzyme to each well.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate mixture to each well.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C. The reaction should be in the linear range.
-
Terminate the reaction by adding 20 µL of the SPA bead suspension.
-
Seal the plate and allow the beads to settle for at least 60 minutes.
-
Read the plate on a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the BAY 60-7550 concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Visualizations
Caption: PDE2A Signaling Pathway and Inhibition by BAY 60-7550.
References
BAY-6035-R-isomer stability and degradation in experiments
Technical Support Center: BAY-6035-R-isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMYD3 inhibitor, this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? (R)-BAY-6035 is a potent and selective inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase.[1][2] It acts as a substrate-competitive inhibitor, binding to the substrate-binding site of SMYD3 and occupying the hydrophobic channel for lysine binding.[3][4] This prevents SMYD3 from methylating its target proteins, such as MAP3K2.[1][2][3]
2. What are the recommended storage conditions for this compound? For long-term stability, solid this compound should be stored at -20°C.[5][6] Under these conditions, the compound is reported to be stable for at least four years.[5]
3. How should I prepare and store stock solutions of this compound? this compound is soluble in DMSO and ethanol.[6][7] For stock solutions, it is recommended to dissolve the compound in DMSO.[5] Once prepared, aliquot the stock solution into smaller volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[8] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[8]
4. What are the typical working concentrations for this compound in cell-based assays? The effective concentration can vary depending on the cell type and experimental conditions. However, BAY-6035 has been shown to inhibit the cellular methylation of MAP3K2 by SMYD3 with an IC50 of approximately 70-183 nM.[3][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
5. Is there a negative control available for BAY-6035? Yes, BAY-211 is a structurally similar but inactive analog that can be used as a negative control in experiments with BAY-6035.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Compound Degradation: Improper storage or handling of the compound or stock solutions. | Ensure the solid compound is stored at -20°C and stock solutions are aliquoted and stored at -80°C or -20°C for the recommended duration. Avoid multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Inaccurate Concentration: Errors in weighing the compound or in dilutions. | Verify calculations and ensure the balance is properly calibrated. Use a calibrated pipette for dilutions. It is advisable to measure the concentration of the stock solution spectrophotometrically if possible. | |
| Cellular/Assay System Issues: The target protein (SMYD3) may not be expressed or active in your system, or the substrate may not be present. | Confirm SMYD3 expression and activity in your experimental model using techniques like Western blot or a functional assay. Ensure all components of the assay are optimized. | |
| High background or off-target effects | Compound Precipitation: The compound may precipitate in the aqueous media of the experiment, especially at high concentrations. | Check the solubility of BAY-6035 in your experimental media. The final DMSO concentration in the media should typically be kept below 0.5% to avoid toxicity and precipitation. |
| Non-specific Binding: The compound may be binding to other proteins or components in the assay. | Use a lower, more specific concentration of BAY-6035. Include a negative control compound like BAY-211 to differentiate specific from non-specific effects. | |
| Variability between experiments | Inconsistent Experimental Conditions: Minor variations in incubation times, temperatures, or cell densities can lead to different results. | Standardize all experimental protocols and document every step meticulously. Ensure consistent cell passage numbers and confluency. |
| Reagent Quality: Variability in the quality of reagents, including the inhibitor itself, can affect outcomes. | Use high-purity BAY-6035 from a reputable supplier. Ensure all other reagents are of high quality and not expired. |
Quantitative Data Summary
Table 1: Physicochemical and Storage Information for BAY-6035
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₈N₄O₃ | [5][6] |
| Molecular Weight | 396.48 g/mol | [2][6][7] |
| Purity | ≥95% - ≥98% (HPLC) | [5][6][7] |
| Appearance | Crystalline solid / White to beige powder | [5] |
| Storage (Solid) | -20°C | [5][6] |
| Stability (Solid) | ≥ 4 years at -20°C | [5] |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [8] |
Table 2: Solubility and Biological Activity of BAY-6035
| Parameter | Solvent/Condition | Value | Reference(s) |
| Solubility | DMSO | Soluble to 100 mM | [6][7] |
| Ethanol | Soluble to 100 mM | [6][7] | |
| IC₅₀ (Cell-free MEKK2 methylation) | 88 nM | [5] | |
| IC₅₀ (Cellular MEKK2 methylation) | 70 nM | [6][7] | |
| Selectivity | >100-fold over other histone methyltransferases | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of BAY-6035 Stock Solution
-
Materials:
-
BAY-6035 solid powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the BAY-6035 vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of BAY-6035 powder using a calibrated analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial containing the BAY-6035 powder.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Cellular MAP3K2 Methylation Assay
This protocol is a generalized procedure based on the methodology described for BAY-6035.[3]
-
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Plasmids for transfecting HA-tagged MAP3K2 and SMYD3
-
Transfection reagent
-
BAY-6035 stock solution
-
Lysis buffer
-
Antibodies: anti-HA, anti-K260me3-MAP3K2, and appropriate secondary antibodies
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed HeLa cells in appropriate culture plates and grow to the desired confluency.
-
Co-transfect the cells with plasmids encoding HA-tagged MAP3K2 and SMYD3 using a suitable transfection reagent.
-
After 24-48 hours of transfection, treat the cells with varying concentrations of BAY-6035 (and a vehicle control, e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for tri-methylated MAP3K2 (K260me3).
-
Strip and re-probe the membrane with an anti-HA antibody to determine the total MAP3K2 levels.
-
-
Normalize the methylated MAP3K2 signal to the total MAP3K2 signal to determine the extent of inhibition.
-
Visualizations
Caption: SMYD3 signaling pathway and inhibition by this compound.
Caption: Workflow for a cellular assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bayer.com [bayer.com]
- 4. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. BAY 6035 | Lysine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 7. BAY 6035 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Western Blot Results after BAY-6035-R-isomer Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Western blot results following experimentation with BAY-6035-R-isomer, a potent and selective inhibitor of SMYD3.[1][2][3] This guide is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the protein lysine methyltransferase SMYD3.[1][2] It functions by binding to the substrate-binding site of SMYD3, thereby preventing the methylation of its target proteins.[1] One of the key substrates of SMYD3 is MAP3K2 (also known as MEKK2), a component of the MAPK signaling pathway.[4][5][6][7] By inhibiting SMYD3, this compound prevents the methylation of MAP3K2, which in turn can lead to decreased activation of downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.[4][5][6]
Q2: What is the expected effect of this compound on my Western blot results?
Treatment with this compound is expected to decrease the methylation of SMYD3 target proteins. The most well-characterized substrate is MAP3K2.[4][5][6][7] Therefore, you would anticipate a decrease in the signal for methylated MAP3K2. It is important to note that an antibody specific to the methylated form of the target protein is required to observe this change directly. Additionally, you might observe downstream effects, such as a decrease in the phosphorylation of MEK1/2 and ERK1/2.[7]
Q3: At what concentration should I use this compound in my cell-based experiments?
The effective concentration of this compound can vary between cell lines. However, a concentration of 1 µM is often recommended for cellular use.[7] It has been shown to inhibit the cellular methylation of MAP3K2 with an IC50 of less than 100 nM.[1] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This section addresses common problems encountered during Western blotting after treating cells with this compound.
Problem 1: No change in the signal of my target protein after treatment.
| Possible Cause | Solution |
| Ineffective concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations around the reported IC50 values (e.g., 10 nM to 10 µM). |
| Incorrect treatment time | Optimize the incubation time with the inhibitor. A time course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal duration for observing the desired effect. |
| Antibody is not specific to the methylated form of the target | To directly observe the effect of a methyltransferase inhibitor, you must use an antibody that specifically recognizes the methylated form of your target protein. Confirm the specificity of your primary antibody. |
| Low abundance of the target protein | Increase the amount of protein loaded onto the gel.[6] Consider enriching your sample for the protein of interest through immunoprecipitation.[6] |
| Inefficient protein transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient and even transfer across the membrane.[8] |
Problem 2: Weak or no signal for my target protein in all lanes (treated and untreated).
| Possible Cause | Solution |
| Low antibody concentration | Increase the concentration of the primary antibody.[9] Titrate the antibody to find the optimal dilution. |
| Inactive antibody | Ensure proper storage of antibodies. Avoid repeated freeze-thaw cycles.[10] Test the antibody on a positive control lysate known to express the target protein. |
| Insufficient protein loaded | Increase the total protein amount loaded per lane.[6] A recommended starting point is 20-30 µg of whole-cell lysate.[11] |
| Suboptimal blocking conditions | Over-blocking can mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to BSA).[6] |
| Presence of sodium azide in buffers | Sodium azide inhibits the activity of Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies. Ensure your buffers are free of sodium azide if you are using an HRP-conjugated secondary antibody.[10] |
Problem 3: High background on the Western blot.
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[12] Ensure the blocking agent is fresh and evenly distributed across the membrane.[4] |
| Antibody concentration is too high | Reduce the concentration of the primary or secondary antibody.[13] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween 20 (e.g., TBST).[13] |
| Membrane dried out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[4] |
Problem 4: Non-specific bands are observed.
| Possible Cause | Solution |
| Primary antibody is not specific | Use a highly specific monoclonal antibody if available. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins.[14] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer.[6][11] Prepare fresh lysates and avoid repeated freeze-thaw cycles.[8] |
| Too much protein loaded | Reduce the amount of total protein loaded on the gel to minimize non-specific binding.[14] |
| Secondary antibody is binding non-specifically | Run a control lane with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is appropriate for the species of the primary antibody. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| This compound Cellular Concentration | 1 µM (starting point) | [7] |
| This compound IC50 (in vitro) | 88 nM | [1] |
| SMYD3 Antibody (Polyclonal) Dilution (WB) | 1:500 - 1:3,000 | [10] |
| MAP3K2 (MEKK2) Antibody (Polyclonal) Dilution (WB) | 1:1,000 | [1] |
| Protein Load per Lane (Whole Cell Lysate) | 20 - 50 µg |
Experimental Protocols
Cell Lysis and Protein Quantification
-
After treatment with this compound, place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of your samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.[8]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the ECL substrate and visualize the bands using a chemiluminescence detection system.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Standard Western blot experimental workflow.
Caption: Basic troubleshooting logic for Western blotting.
References
- 1. usbio.net [usbio.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. euromabnet.com [euromabnet.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scispace.com [scispace.com]
- 7. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. SMYD3 Polyclonal Antibody (PA5-31919) [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. origene.com [origene.com]
- 14. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
unexpected results with BAY-6035-R-isomer treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the SMYD3 inhibitor, BAY-6035-R-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BAY-6035?
BAY-6035 is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase.[1][2] It functions by binding to the substrate-binding site of SMYD3, specifically occupying the hydrophobic lysine-binding pocket.[2][3] This competitive inhibition prevents SMYD3 from methylating its target proteins.[2]
Q2: What are the known downstream targets affected by BAY-6035 treatment?
Through the inhibition of SMYD3, BAY-6035 has been shown to specifically inhibit the methylation of mitogen-activated protein kinase kinase kinase 2 (MAP3K2).[1][2] SMYD3 has also been reported to methylate other cancer-relevant proteins such as vascular endothelial growth factor receptor 1 (VEGFR1), RAC-alpha serine/threonine-protein kinase (AKT1), and human epidermal growth factor receptor 2 (HER2).[1][2][3]
Q3: What is the reported potency of BAY-6035?
In cellular mechanistic assays, BAY-6035 specifically inhibits the methylation of MAP3K2 by SMYD3 with an IC50 of less than 100 nM.[2][3]
Troubleshooting Guide
Problem 1: No observable inhibition of downstream target methylation after BAY-6035 treatment.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage and handling of BAY-6035. Prepare fresh solutions for each experiment. |
| Incorrect Concentration | Verify the final concentration of BAY-6035 used in the assay. Perform a dose-response experiment to determine the optimal concentration for your cell line or system. |
| Cell Permeability Issues | Confirm that BAY-6035 is cell-permeable in your specific experimental model. If not, consider using a cell-free system to validate its inhibitory activity on SMYD3. |
| Low SMYD3 Expression | Check the expression levels of SMYD3 in your model system. Low endogenous levels of the enzyme may result in a minimal observable effect. |
| Assay Sensitivity | Ensure your detection method for substrate methylation is sensitive enough to capture changes. |
Problem 2: Significant off-target effects are observed.
| Potential Cause | Recommended Solution |
| High Compound Concentration | High concentrations can sometimes lead to non-specific binding. Lower the concentration of BAY-6035 to the lowest effective dose. |
| Use of a Negative Control | A congeneric negative control for BAY-6035 has been described.[2][3] Including this in your experiments can help differentiate between on-target and off-target effects. |
| Cell Line Specificity | The cellular context can influence the activity of a compound. Consider testing the effects of BAY-6035 in a different cell line to see if the off-target effects persist. |
| Selectivity Profile | BAY-6035 has been shown to be highly selective for SMYD3 over other methyltransferases and kinases.[1][2] However, for novel observed effects, consider performing a broader kinase or methyltransferase panel screening. |
Quantitative Data Summary
| Parameter | Value | Assay |
| Cellular IC50 | < 100 nM | Cellular Mechanistic Assay (MAP3K2 methylation)[2][3] |
| Binding Affinity (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC)[1] |
Key Experimental Protocols
1. Thermal Shift Assay (TSA)
This assay is used to identify compounds that bind to and stabilize a target protein, in this case, SMYD3.
-
Principle: The melting temperature (Tm) of a protein is measured in the presence and absence of a test compound. A positive shift in Tm indicates binding and stabilization of the protein by the compound.
-
Methodology:
-
SMYD3 protein is mixed with a fluorescent dye that binds to unfolded proteins.
-
The mixture is aliquoted into plates with and without BAY-6035.
-
The temperature is gradually increased, and the fluorescence is monitored.
-
The Tm is determined as the temperature at which 50% of the protein is unfolded.
-
2. Scintillation Proximity Assay (SPA)
This is a biochemical assay to measure the catalytic activity of SMYD3.
-
Principle: A radiolabeled methyl donor (S-Adenosyl-L-methionine, SAM) is used. When SMYD3 methylates a biotinylated peptide substrate, the radiolabel is brought into close proximity to a scintillant-coated bead, generating a signal.
-
Methodology:
-
SMYD3, the MEK kinase 2 (MEKK2)-derived peptide substrate, and radiolabeled SAM are incubated with or without BAY-6035.
-
Streptavidin-coated SPA beads are added to bind the biotinylated peptide.
-
The signal is measured using a scintillation counter. A decrease in signal indicates inhibition of SMYD3.
-
Visualizations
Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by BAY-6035.
Caption: Workflow for validating BAY-6035 activity from biochemical to cellular assays.
References
BAY-6035-R-isomer off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY-6035-R-isomer in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound, also known as (R)-BAY-6035, is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase.[1][2][3] It acts as a substrate-competitive inhibitor, binding to the substrate-binding site of SMYD3 and occupying the hydrophobic lysine-binding pocket.[3] This prevents SMYD3 from methylating its target proteins.
Q2: What is the recommended concentration of this compound for use in cellular assays?
The recommended concentration for cellular use is typically around 1 µM.[4] However, some studies suggest that concentrations up to 5-10 µM can be used, as no significant cell toxicity was observed up to 20 µM in some cell lines over a 72-hour period.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is there a negative control available for this compound?
Yes, a congeneric negative control compound, BAY-444, is available.[5] Using a negative control is crucial to ensure that the observed cellular effects are due to the inhibition of SMYD3 and not due to off-target effects or the compound's chemical scaffold.
Q4: How selective is this compound?
This compound has been shown to be highly selective for SMYD3. It has been tested against a panel of over 30 kinases and 34 other protein methyltransferases, including several with a SET domain and three DNA methyltransferases, and showed no significant inhibitory activity.[4][6]
Troubleshooting Guide: Investigating Unexpected Results
Even with highly selective inhibitors, unexpected phenotypes can occur in cellular assays. This guide provides a structured approach to troubleshooting these results and distinguishing potential off-target effects from other experimental issues.
Problem 1: Unexpected Cellular Phenotype Observed
You observe a cellular phenotype that is not consistent with the known function of SMYD3.
Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Ineffective SMYD3 Inhibition | Confirm target engagement in your cellular system. Use a Western blot to check for the inhibition of methylation of a known SMYD3 substrate, such as MAP3K2 on lysine 260.[5][6] |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine if the observed phenotype is due to general toxicity. Test a range of concentrations of this compound.[5] |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., luciferase-based assays). Run appropriate assay controls, such as testing the compound in a cell-free assay system. |
| Off-Target Effect | If on-target inhibition is confirmed and cytotoxicity is ruled out, the phenotype could be due to an off-target effect. Use the negative control compound, BAY-444, at the same concentration. If the phenotype is not observed with the negative control, it strengthens the evidence for an on-target effect. |
Problem 2: Discrepancy Between Biochemical and Cellular Potency
The IC50 value in your cellular assay is significantly different from the reported biochemical IC50.
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Cell Permeability | The compound may have poor permeability into your specific cell type. Consider using a different cell line or performing a time-course experiment to see if longer incubation times increase the effect. |
| Compound Stability | The compound may be unstable in your cell culture medium. Check for compound degradation over the time course of your experiment using analytical methods like LC-MS. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Co-incubation with known efflux pump inhibitors can help to investigate this possibility. |
| High Protein Binding in Serum | If your cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration. Consider reducing the serum percentage or using serum-free medium for a short duration, if your cells can tolerate it. |
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| Cellular Mechanistic IC50 | ~70 nM | Western blot for MAP3K2 methylation in HeLa cells | [5] |
| Biochemical IC50 | 88 ± 16 nM | Scintillation Proximity Assay (SPA) | [5] |
| Binding Affinity (Kd) | 100 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Binding Affinity (Kd) | 97 nM | Surface Plasmon Resonance (SPR) | [4] |
| Recommended Cellular Concentration | 1 µM | [4] | |
| No Observed Toxicity | Up to 20 µM (72h) | Proliferation assays in selected cell lines | [5] |
Experimental Protocols
Protocol 1: Cellular Assay for SMYD3-mediated MAP3K2 Methylation
This protocol is adapted from methodologies used to characterize this compound.[5][6]
Objective: To assess the on-target activity of this compound by measuring the inhibition of SMYD3-mediated methylation of its substrate, MAP3K2, in a cellular context.
Experimental Workflow:
Caption: Workflow for the cellular MAP3K2 methylation assay.
Materials:
-
HeLa cells
-
Plasmids: HA-tagged MAP3K2 and untagged SMYD3
-
Transfection reagent
-
This compound and BAY-444 (negative control)
-
Cell lysis buffer
-
Primary antibodies: anti-K260me3-MAP3K2 (custom generation may be required), anti-HA (for total MAP3K2), and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with plasmids encoding HA-tagged MAP3K2 and untagged SMYD3 using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, BAY-444, or DMSO vehicle control. Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against K260me3-MAP3K2 and total HA-MAP3K2. A loading control antibody should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for methylated MAP3K2 and total MAP3K2.
-
Normalize the methylated MAP3K2 signal to the total MAP3K2 signal for each treatment condition.
-
Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway: SMYD3 and its Substrate MAP3K2
SMYD3 is a protein methyltransferase that has been shown to methylate and regulate several proteins involved in cancer-related signaling pathways.[3] One of its key non-histone targets is MAP3K2 (also known as MEKK2).
Caption: Inhibition of SMYD3-mediated MAP3K2 methylation by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe BAY-6035 | Chemical Probes Portal [chemicalprobes.org]
- 5. bayer.com [bayer.com]
- 6. bayer.com [bayer.com]
how to prepare BAY-6035-R-isomer stock solution
This guide provides detailed instructions and answers to frequently asked questions regarding the preparation and handling of BAY-6035-R-isomer stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a BAY-6035 stock solution?
A: BAY-6035 is soluble in both DMSO and ethanol up to a maximum concentration of 100 mM.[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[2]
Q2: How should I store the BAY-6035 powder and the prepared stock solution?
A: Proper storage is critical to maintain the compound's stability.
-
Powder: The solid compound should be stored at -20°C.[1]
-
Stock Solution: For long-term storage, aliquots of the stock solution should be kept at -80°C for up to six months.[2] For short-term use, storage at -20°C is viable for up to one month.[2] It is highly recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: My BAY-6035 is not dissolving completely. What troubleshooting steps can I take?
A: If you encounter solubility issues, please refer to the troubleshooting workflow below. Key steps include ensuring your solvent is fresh and anhydrous, especially when using DMSO.[2] Gentle warming or sonication in an ultrasonic bath can also aid dissolution.[2] Finally, double-check all calculations to ensure the target concentration is not above the maximum solubility limit.
Q4: Is it necessary to use the batch-specific molecular weight for calculations?
A: Yes. The molecular weight of BAY-6035 is listed as 396.48 g/mol .[1] However, the exact weight can vary between batches due to hydration. For the most accurate preparation of stock solutions, always refer to the batch-specific molecular weight provided on the Certificate of Analysis for your vial.
Solubility Data
The following table summarizes the solubility of BAY-6035 in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 mM[1] | 39.65 mg/mL |
| Ethanol | 100 mM[1] | 39.65 mg/mL |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the preparation of 1 mL of a 10 mM BAY-6035 stock solution in DMSO.
Materials:
-
BAY-6035 powder (Purity: ≥98%)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
Calculation:
To prepare a 10 mM solution, the required mass is calculated using the formula: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Molecular Weight (M.Wt): 396.48 g/mol (use batch-specific value if available)[1]
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
Mass (mg) = 0.001 L × 0.010 mol/L × 396.48 g/mol × 1000 mg/g = 3.96 mg
Procedure:
-
Weighing: Carefully weigh out 3.96 mg of BAY-6035 powder using a calibrated analytical balance and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Cap the vial securely and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2] Gentle warming to 37°C can also be applied.
-
Aliquoting: Once the solution is clear and homogenous, dispense it into smaller-volume, light-protected cryovials (aliquots) for storage. This prevents contamination and degradation from multiple freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]
Visual Guides
The following diagrams illustrate the experimental workflow for preparing the stock solution and a troubleshooting guide for common issues.
Caption: Experimental workflow for preparing BAY-6035 stock solution.
References
Technical Support Center: BAY-6035-R-Isomer In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BAY-6035-R-isomer during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What is the likely cause?
A1: This is a common issue encountered with hydrophobic compounds like this compound. The primary cause is the poor solubility of the compound in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the compound can crash out of solution if its concentration exceeds its aqueous solubility limit.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are recommended solvents for preparing stock solutions of BAY-6035. It is soluble up to 100 mM in both solvents.[1][2] For cell-based assays, sterile, anhydrous DMSO is preferred.
Q3: What is the maximum recommended concentration of this compound for cellular assays?
A3: The recommended concentration for cellular use is typically around 1 µM.[3] Some studies suggest that concentrations up to 5-10 µM can be used, as no toxicity has been observed at concentrations up to 20 µM.[3] However, the risk of precipitation increases with concentration. It is crucial to perform a dose-response curve to determine the optimal, non-precipitating concentration for your specific cell line and assay conditions.
Q4: Can I use solvents other than DMSO for my experiments?
A4: While ethanol is another option for solubilizing this compound, DMSO is more commonly used for in vitro assays due to its miscibility with water and cell culture media.[1][2] If using other solvents, it is essential to perform solvent toxicity controls in your experiments.
Q5: How can I visually confirm if my compound has precipitated?
A5: Precipitation can be observed as a fine, crystalline solid, cloudiness, or turbidity in your solution after dilution. You can visually inspect the solution against a dark background or use a microscope to check for the presence of crystals in your cell culture wells.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your in vitro experiments.
Issue: Precipitation upon dilution of DMSO stock solution
Table 1: Summary of Troubleshooting Strategies
| Strategy | Description | Key Considerations |
| Optimize Stock Solution Concentration | Prepare a higher concentration stock solution in DMSO to minimize the volume of DMSO added to the aqueous solution. | Do not exceed the solubility limit in DMSO (100 mM). |
| Serial Dilution | Perform serial dilutions of the stock solution in your final aqueous buffer or media. | Avoid single, large dilution steps. |
| Pre-warming Media/Buffer | Gently pre-warm the cell culture media or buffer to 37°C before adding the compound. | Do not overheat, as this can degrade media components. |
| Increase Final DMSO Concentration | A slightly higher final concentration of DMSO (e.g., 0.1% - 0.5%) can help maintain solubility. | Always include a vehicle control with the same final DMSO concentration. High DMSO concentrations can be toxic to cells. |
| Use of Surfactants | Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-127, in your final buffer. | Perform a toxicity control for the surfactant with your cells. |
| Formulation with Serum Proteins | For cell-based assays, the presence of serum (e.g., FBS) can help to solubilize hydrophobic compounds through protein binding. | The effective free concentration of the compound may be reduced. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution. For a final concentration of 1 µM, you can perform the following steps:
-
Intermediate Dilution 1: Dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM solution. To do this, add 1 µL of the 10 mM stock to 9 µL of medium and mix well by gentle pipetting.
-
Intermediate Dilution 2: Dilute the 1 mM solution 1:10 in pre-warmed medium to get a 100 µM solution. Add 10 µL of the 1 mM solution to 90 µL of medium and mix.
-
Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration. For example, to achieve a 1 µM final concentration in 100 µL of cell culture, add 1 µL of the 100 µM solution.
-
-
Immediately after adding the compound to the wells, gently mix the plate to ensure even distribution and minimize localized high concentrations that could lead to precipitation.
-
Visually inspect the wells for any signs of precipitation under a microscope.
-
Data Presentation
Table 2: Physicochemical and Potency Data for BAY-6035
| Property | Value | Reference |
| Molecular Weight | 396.48 g/mol | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1][2] |
| Solubility in Ethanol | Up to 100 mM | [1][2] |
| SMYD3 IC50 (in vitro) | 88 nM (Scintillation Proximity Assay) | [3] |
| SMYD3 IC50 (cellular) | <100 nM (MAP3K2 methylation assay) | [4] |
| Recommended Cellular Concentration | 1 µM | [3] |
Visualizations
Troubleshooting Workflow for Preventing Precipitation
Caption: Troubleshooting workflow for preventing this compound precipitation.
Simplified SMYD3 Signaling Pathway
Caption: Simplified signaling pathway of SMYD3 and its inhibition by BAY-6035.
References
BAY-6035-R-isomer long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of BAY-6035-R-isomer, a potent and selective inhibitor of SMYD3. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store in a dry, dark place at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, selective, and substrate-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1][2][3][4] It specifically targets the methylation of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2) by SMYD3.[2][3][4] This inhibition prevents the subsequent activation of the Ras/Raf/MEK/ERK signaling pathway.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in the following solvents:
-
DMSO: Up to 100 mg/mL.[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
Ethanol: Soluble.
Q4: Is there a recommended negative control for experiments with this compound?
A4: Yes, BAY-444 is a congeneric negative control for BAY-6035 and its R-isomer. It is structurally similar but has significantly reduced or no inhibitory activity against SMYD3, making it an ideal control for off-target effects.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Storage and Stability of Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -80°C | DMSO | 6 months[1] |
| -20°C | DMSO | 1 month[1] |
Table 2: Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mg/mL[1] |
| Ethanol | Soluble |
Table 3: In Vitro Potency
| Assay Type | Cell Line | Target | IC₅₀ |
| Cellular Mechanistic Assay | HeLa | MEKK2 Methylation | ~70 nM |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Under normal conditions, SMYD3 methylates MAP3K2, leading to the activation of the downstream MEK/ERK pathway, which promotes cell proliferation and survival. This compound blocks the initial methylation step, thereby inhibiting the entire cascade.
Experimental Protocols & Troubleshooting
This section provides a general experimental workflow and a troubleshooting guide for common issues encountered when using this compound in cell-based assays.
General Experimental Workflow: Western Blot for pERK Inhibition
The following diagram outlines a typical workflow for assessing the efficacy of this compound by measuring the phosphorylation of ERK, a downstream target of the SMYD3-MAP3K2 pathway.
Detailed Methodology:
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Inhibitor Preparation: On the day of the experiment, prepare a fresh dilution of your this compound stock solution in pre-warmed cell culture medium. It is crucial to dilute the DMSO stock solution sufficiently to ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only) and a negative control (BAY-444) if available. Incubate for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Proceed with a standard Western blotting protocol.[5][6][7][8][9] Use primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture medium | - The final concentration of the compound is too high for its aqueous solubility.- The DMSO concentration is too high, causing the compound to crash out of solution. | - Ensure the final DMSO concentration is <0.1%.- Prepare the final dilution in pre-warmed medium and mix thoroughly before adding to cells.- If precipitation persists, consider using a lower concentration of the inhibitor. |
| No or weak inhibition of downstream signaling (e.g., no change in pERK levels) | - The concentration of the inhibitor is too low.- The incubation time is too short.- The compound has degraded due to improper storage or handling.- The cell line is not sensitive to SMYD3 inhibition. | - Perform a dose-response experiment to determine the optimal concentration for your cell line (start with a range from 0.1 to 10 µM).- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal incubation time.- Ensure the compound has been stored correctly and that stock solutions are not expired.- Confirm that your cell line expresses SMYD3 and that the pathway is active. |
| High background or non-specific bands on Western blot | - The primary or secondary antibody concentration is too high.- Insufficient blocking or washing of the membrane. | - Optimize antibody concentrations.- Increase the duration or number of washing steps.- Ensure the blocking buffer is appropriate for your antibodies. |
| Inconsistent results between experiments | - Variation in cell confluency at the time of treatment.- Use of old or improperly stored stock solutions.- Inconsistent incubation times. | - Standardize cell seeding density and treatment conditions.- Always use freshly prepared dilutions from a properly stored stock solution.- Maintain precise timing for all experimental steps. |
| Observed cytotoxicity | - The inhibitor concentration is too high.- The final DMSO concentration is toxic to the cells. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor in your cell line.- Ensure the final DMSO concentration is kept at a minimum (<0.1%). |
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Troubleshooting High Background in SMYD3 Assays with BAY-6035 Isomers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background signals in assays involving the SMYD3 inhibitor BAY-6035 and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is BAY-6035 and what are its different isomers?
BAY-6035 is a potent and selective, substrate-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1][2] The active form of the compound is the S-isomer. For robust experimental design, a negative control is essential to ensure that the observed effects are due to the specific inhibition of the target and not off-target effects or compound-related artifacts. The R-isomer of BAY-6035 or a structurally related but inactive compound like BAY-444 is often used as a negative control.[3]
Q2: I'm using the R-isomer of BAY-6035 as a negative control, but I'm observing a high background signal in my assay. What could be the cause?
A high background signal when using a negative control like the R-isomer of BAY-6035 is a common issue that can compromise the validity of your results. A negative control is expected to produce a signal close to the baseline (vehicle control). A high background suggests that factors other than the specific inhibition of your target are contributing to the signal.
Potential causes can be broadly categorized into issues with the compound, the assay reagents and protocol, or the detection system. The following sections provide detailed troubleshooting steps to identify and resolve the source of the high background.
Troubleshooting High Background with BAY-6035-R-isomer
Step 1: Compound-Related Issues
It is crucial to first rule out any issues with the negative control compound itself.
Troubleshooting Table: Compound-Specific Issues
| Potential Cause | Recommended Action |
| Compound Purity and Identity | Verify the purity and identity of your this compound stock through analytical methods such as HPLC-MS. Impurities could have off-target activities leading to a high signal. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that interfere with assay components, leading to non-specific signals. Determine the critical aggregation concentration (CAC) for your compound in your specific assay buffer. Consider using a lower concentration of the negative control. |
| Compound Solubility | Ensure that the R-isomer is fully dissolved in your assay buffer. Compound precipitation can scatter light or interfere with antibody binding in immunoassays, causing a high background. Test solubility at the working concentration. |
| Contamination of Stock Solution | Your stock solution of the R-isomer might be contaminated with the active S-isomer. Prepare fresh dilutions from a new stock and compare the results. |
Step 2: Assay-Specific Troubleshooting
If you have confirmed the integrity of your compound, the next step is to investigate the assay components and protocol. The following table provides guidance for common assay platforms used to measure SMYD3 activity, such as ELISA-based or fluorescence-based assays.
Troubleshooting Table: Assay-Specific Issues
| Potential Cause | Recommended Action |
| Non-specific Antibody Binding (ELISA) | Increase the number of wash steps and the duration of each wash. Optimize the concentration of the blocking buffer (e.g., increase BSA or non-fat milk percentage). Consider adding a non-ionic detergent like Tween-20 to the wash and blocking buffers. |
| Sub-optimal Reagent Concentrations | Titrate all assay reagents, including the enzyme, substrate, and detection antibodies, to determine the optimal concentrations that provide a good signal-to-background ratio. |
| Matrix Effects | Components in your sample matrix (e.g., cell lysate, serum) can interfere with the assay. Run a matrix effect control by spiking a known amount of analyte into the matrix and comparing the signal to the same amount in the standard diluent. |
| Prolonged Incubation Times | Excessive incubation times can lead to higher background. Optimize incubation times for each step of your protocol. |
| Contaminated Buffers or Reagents | Use freshly prepared, sterile buffers and reagents to avoid microbial or chemical contamination that can interfere with the assay. |
Experimental Protocols
Protocol 1: Generic SMYD3 Histone Methyltransferase (HMT) Assay
This protocol provides a general framework for an in vitro HMT assay to measure SMYD3 activity.
-
Reagent Preparation :
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5% glycerol).
-
Dilute recombinant human SMYD3 enzyme to the desired concentration in assay buffer.
-
Prepare the histone substrate (e.g., H3 peptide) and the methyl donor S-adenosyl-L-methionine (SAM) in assay buffer.
-
Prepare serial dilutions of BAY-6035-S-isomer (positive control) and this compound (negative control).
-
-
Assay Reaction :
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of SMYD3 enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/SAM mixture.
-
Incubate for the desired time (e.g., 60 minutes) at 30°C.
-
-
Detection :
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add detection reagents (e.g., specific antibody for the methylated histone mark followed by a secondary antibody conjugated to HRP for a chemiluminescent readout).
-
Read the plate on a suitable plate reader.
-
Visual Guides
Signaling Pathway of SMYD3
Caption: Simplified signaling pathway of SMYD3-mediated protein methylation and its inhibition by BAY-6035 (S-isomer).
Experimental Workflow for Troubleshooting High Background
References
Validation & Comparative
A Comparative Guide to SMYD3 Inhibitors: BAY-6035-R-isomer in Focus
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel SMYD3 inhibitor, BAY-6035-R-isomer, with other known inhibitors of this critical cancer target. This document summarizes key performance data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
The SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant target in oncology. Its overexpression is linked to the progression of various cancers, including those of the breast, liver, and colon. SMYD3 exerts its oncogenic effects by methylating both histone and non-histone proteins, thereby regulating gene expression and critical signaling pathways. A key non-histone target is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2. Methylation of MAP3K2 by SMYD3 leads to the activation of the Ras/Raf/MEK/ERK signaling cascade, a central driver of cell proliferation and survival. Consequently, the development of potent and selective SMYD3 inhibitors is a promising therapeutic strategy.
Performance Comparison of SMYD3 Inhibitors
This section provides a quantitative comparison of this compound and other notable SMYD3 inhibitors. The data, including IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, are summarized in the tables below. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (Kd, nM) | Mechanism of Action | Key Features |
| BAY-6035 | Small Molecule | 88 (for MEKK2 peptide methylation)[1][2] | ~70 (for MEKK2 methylation)[2] | 100[2] | Substrate-competitive[1] | Potent, selective, and cell-permeable.[3] |
| EPZ031686 | Small Molecule | 3[1][4] | 20-100 | - | Mixed-type | Orally active.[4][5] |
| BCI-121 | Small Molecule | - | ~100,000 (in HT29 & HCT116 cells)[6] | - | Substrate-competitive | Impairs cancer cell proliferation.[1][6] |
| GSK2807 | Small Molecule | 130[1] | - | 14 (Ki)[1][7] | SAM-competitive[1][7] | Bridges SAM and substrate binding pockets.[7] |
| EM127 | Covalent Inhibitor | 370 (after 24h incubation)[8] | - | 13,000[1][9][10] | Covalent | Site-specific and long-lasting inhibition.[8][9][10] |
| SMYD3-IN-1 | Irreversible Inhibitor | 11.7[1] | - | - | Irreversible | Selective.[1] |
| SMYD3-IN-2 | Small Molecule | 810[1] | 750 (in BGC823 cells)[1] | - | - | Induces lethal autophagy in gastric cancer.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize SMYD3 inhibitors.
Cellular MAP3K2 Methylation Assay
This assay is designed to measure the ability of a compound to inhibit the methylation of MAP3K2 by SMYD3 within a cellular context.[11][12]
1. Cell Culture and Transfection:
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HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Cells are seeded in 6-well plates and co-transfected with plasmids encoding HA-tagged MAP3K2 and untagged SMYD3 using a suitable transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compound at various concentrations. A DMSO control is included.
-
Cells are incubated with the compound for a further 20-24 hours.
3. Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
4. Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated with a primary antibody specific for tri-methylated MAP3K2 (K260me3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total MAP3K2 (HA-tag) or a housekeeping protein like GAPDH.
5. Data Analysis:
-
The band intensities are quantified using densitometry software.
-
The ratio of methylated MAP3K2 to total MAP3K2 is calculated for each treatment condition.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Methylation Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of SMYD3.
1. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing recombinant SMYD3 enzyme, a methyl donor (S-adenosyl-L-methionine, SAM), and a substrate (e.g., a MEKK2-derived peptide or histone H3).
-
The reaction is performed in a suitable buffer (e.g., 20 mM BICINE, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20).
2. Compound Incubation:
-
The test compound at various concentrations is pre-incubated with the SMYD3 enzyme for a defined period (e.g., 30 minutes) at room temperature.
3. Initiation of Reaction:
-
The methylation reaction is initiated by the addition of the substrate and SAM.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature).
4. Detection of Methylation:
-
The extent of methylation can be measured using various methods, such as:
-
Radiometric assay: Using [3H]-SAM and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based detection: Using an antibody specific to the methylated substrate in an ELISA or Western blot format.
-
Coupled-enzyme assay: Measuring the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
-
5. Data Analysis:
-
The IC50 value is calculated by plotting the percentage of SMYD3 inhibition against the logarithm of the inhibitor concentration.
Biophysical Binding Assays
These assays directly measure the binding affinity of an inhibitor to the SMYD3 protein.
-
Surface Plasmon Resonance (SPR): This technique measures the change in refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (immobilized SMYD3 protein). This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of an inhibitor to the SMYD3 protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the SMYD3 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: SMYD3 signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bayer.com [bayer.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1stoncology.com [1stoncology.com]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 12. Methods for SMYD3 cellular assay [zenodo.org]
A Comparative Guide to SMYD3 Inhibitors: BAY-6035-R-isomer and EPZ031686
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the lysine methyltransferase SMYD3: BAY-6035-R-isomer and EPZ031686. The information presented is collated from publicly available experimental data to facilitate an objective assessment for research and drug development purposes.
Executive Summary
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cancers through its methylation of both histone and non-histone protein targets, thereby regulating key oncogenic signaling pathways. Both BAY-6035 and EPZ031686 are potent inhibitors of SMYD3, however, they exhibit distinct biochemical profiles. Notably, the activity of BAY-6035 is stereospecific, with the S-enantiomer being the active form, while the R-enantiomer, also known as BAY-444, serves as a negative control with significantly lower potency. In contrast, EPZ031686 is a highly potent inhibitor with a mixed-mode of inhibition. This guide will delve into the available efficacy data, experimental methodologies, and the primary signaling pathway affected by these inhibitors.
Data Presentation: A Head-to-Head Look at Efficacy
The following table summarizes the key quantitative data for the active S-isomer of BAY-6035 and EPZ031686. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | BAY-6035 (S-isomer) | EPZ031686 | This compound (BAY-444) |
| Biochemical IC50 | 88 nM (for MEKK2 peptide methylation)[1][2][3] | 3 nM[2] | > 10 µM[1] |
| Cellular IC50 | ~70 nM (in HeLa cells for MEKK2 methylation)[1] | 36 nM (in HEK-293T cells) | > 10 µM[1] |
| Mechanism of Action | Substrate-competitive[4] | Mixed-type/Non-competitive | Inactive |
| Selectivity | High selectivity over other methyltransferases[1] | Selective over other histone methyltransferases | Not applicable |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
A Comparative Analysis of SMYD3 Inhibitors: BAY-6035-R-isomer versus BCI-121 in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two prominent SMYD3 inhibitors, BAY-6035-R-isomer and BCI-121, focusing on their reported activities in cancer cell lines. This document synthesizes available data to offer an objective overview of their biochemical potency and cellular effects.
Introduction
SMYD3 (SET and MYND domain-containing protein 3) is a lysine methyltransferase that has emerged as a promising target in oncology due to its overexpression in various cancers and its role in transcriptional regulation and cell signaling. Both this compound and BCI-121 are small molecule inhibitors targeting the catalytic activity of SMYD3, but with differing reported datasets regarding their effects on cancer cells. This guide aims to collate and present the existing information to facilitate informed decisions in research and development.
Mechanism of Action
Both this compound and BCI-121 function as inhibitors of the SMYD3 methyltransferase. They are designed to interfere with the catalytic activity of the enzyme, thereby preventing the methylation of its substrates, which include both histone and non-histone proteins. A key non-histone target of SMYD3 is MAP3K2, and inhibition of its methylation is a direct indicator of cellular target engagement.
This compound is a potent, selective, and substrate-competitive inhibitor of SMYD3.[1][2] It has been shown to specifically inhibit the cellular methylation of MAP3K2 by SMYD3.[2][3]
BCI-121 also acts as a SMYD3 inhibitor, impairing its enzymatic activity.[4][5] It has been demonstrated to reduce the proliferation of various cancer cell types and decrease the expression of SMYD3 target genes.[4][5]
Biochemical and Cellular Potency
| Compound | Assay Type | Metric | Value | Cell Line/System |
| This compound | Cellular Mechanistic Assay (MAP3K2 methylation) | IC50 | <100 nM | Not specified |
| BCI-121 | Proliferation Assay (72h) | % Inhibition | 46% | HT29 (Colon) |
| BCI-121 | Proliferation Assay (72h) | % Inhibition | 54% | HCT116 (Colon) |
| BCI-121 | Cell Viability Assay (48h) | % Decrease | ~29% (at 200µM) | MCF7 (Breast) |
| BCI-121 | Cell Viability Assay (48h) | % Decrease | ~29% (at 200µM) | MDA-MB-231 (Breast) |
Note: A direct comparison of IC50 values for cell proliferation is not possible due to the lack of publicly available data for this compound.
Effects on Cancer Cell Lines
Proliferation and Viability
BCI-121 has demonstrated anti-proliferative effects in multiple cancer cell lines. In colorectal cancer cell lines, it significantly reduced proliferation, with a 46% inhibition in HT29 cells and a 54% inhibition in HCT116 cells after 72 hours of treatment.[5] In breast cancer cell lines, BCI-121 caused a significant decrease in cell viability in both MCF7 and MDA-MB-231 cells at concentrations of 150 and 200 µM.[1]
For This compound , specific data on its anti-proliferative activity in cancer cell lines, including IC50 values for growth inhibition, are not extensively reported in the available literature. One source mentions that no cell toxicity was observed for BAY-6035 up to 20µM at 72 hours, though the specific cell lines were not detailed.
Cell Cycle
Treatment with BCI-121 has been shown to induce cell cycle arrest. Cancer cells treated with BCI-121 accumulated in the S phase of the cell cycle, suggesting a role for SMYD3 in proper cell cycle progression.[5]
Information regarding the effect of This compound on the cell cycle of cancer cells is not currently available in the public domain.
Apoptosis
BCI-121 has been shown to induce apoptosis in breast cancer cell lines. In MCF7 cells, it caused late apoptosis and necrosis, while in MDA-MB-231 cells, it induced both early and late apoptosis.[1]
There is no publicly available data on the effects of This compound on apoptosis in cancer cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of SMYD3 and a typical experimental workflow for evaluating the efficacy of SMYD3 inhibitors.
References
- 1. In Silico/In Vitro Hit-to-Lead Methodology Yields SMYD3 Inhibitor That Eliminates Unrestrained Proliferation of Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bayer.com [bayer.com]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the On-Target Effects of BAY-6035-R-isomer: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, rigorously validating the on-target effects of a chemical probe is paramount. This guide provides a comprehensive comparison of BAY-6035-R-isomer, a potent and selective inhibitor of the protein lysine methyltransferase SMYD3, with other known SMYD3 inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to clarify signaling pathways and workflows.
Executive Summary
This compound (commonly referred to as BAY-6035) is a well-characterized chemical probe for SMYD3, an enzyme implicated in various cancers through its methylation of non-histone protein substrates, most notably MAP3K2 (MEKK2). BAY-6035 acts as a substrate-competitive inhibitor, binding to the lysine-binding pocket of SMYD3. Its on-target activity can be validated through a combination of in vitro biochemical assays, cellular target engagement assays, and biophysical binding assays. The use of a structurally similar but inactive congeneric negative control is crucial for confirming that the observed biological effects are due to the inhibition of SMYD3 and not off-target activities.
Data Presentation: Comparison of SMYD3 Inhibitors
The following table summarizes the quantitative data for BAY-6035 and a selection of alternative SMYD3 inhibitors. This allows for a direct comparison of their potency and mechanism of action.
| Compound Name | Mechanism of Action | Biochemical IC50 | Cellular IC50 | Binding Affinity (Kd/Ki) |
| This compound | Substrate-Competitive | 88 nM (vs. MEKK2 peptide)[1][2] | 70 nM (MAP3K2 methylation)[2] | 97 nM (SPR), 133 nM (ITC) |
| EPZ031686 | Mixed-Type/Non-competitive | 3 nM[1][3][4] | 36 nM (HEK293T)[4] | Ki = 1.1-1.2 nM[5] |
| GSK2807 | SAM-Competitive | 130 nM[1][3] | Not Reported | Ki = 14 nM[1][3] |
| SMYD3-IN-1 | Irreversible/Covalent | 11.7 nM[1][3] | Not Reported | Not Applicable |
| SMYD3-IN-2 | Not Specified | 0.81 µM[1] | 0.75 µM (BGC823 cells)[1] | Not Reported |
| BCI-121 | Substrate-Competitive | Not Reported | Impairs cell proliferation (e.g., at 100-200 µM)[4][5][6][7] | Not Reported |
Note: IC50, Kd, and Ki values are dependent on assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
Validating the on-target effects of this compound involves a multi-pronged experimental approach. Below are detailed methodologies for key experiments.
In Vitro SMYD3 Enzymatic Assay (Scintillation Proximity Assay - SPA)
This assay quantitatively measures the enzymatic activity of SMYD3 and its inhibition by compounds like BAY-6035.
-
Principle: A biotinylated peptide substrate (derived from MAP3K2) is incubated with recombinant SMYD3 and a radiolabeled methyl donor (S-Adenosyl-L-[methyl-³H]-methionine, [³H]-SAM). When the peptide is methylated, the [³H] label is transferred. The reaction mixture is then added to streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the [³H] label in close proximity to the scintillant embedded in the beads, which generates a light signal that is detected. Unincorporated [³H]-SAM in solution is too far from the beads to generate a signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT).
-
Add 10 µL of recombinant human SMYD3 (e.g., 2 nM final concentration) to the wells of a 384-well plate.
-
Add 1 µL of this compound or other inhibitors at various concentrations (typically a 10-point dose-response curve).
-
Add 10 µL of a substrate mix containing the biotinylated MAP3K2 peptide (e.g., 300 nM final concentration) and [³H]-SAM (e.g., 200 nM final concentration).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 8 M Guanidine-HCl.
-
Add 20 µL of a suspension of streptavidin-coated SPA beads.
-
Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
Measure the signal using a microplate scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Target Engagement Assay (Western Blot for MAP3K2 Methylation)
This assay confirms that this compound can enter cells and inhibit the methylation of its endogenous substrate, MAP3K2.
-
Principle: Cells are treated with the inhibitor, and then the level of methylated MAP3K2 is assessed by Western blot using an antibody that specifically recognizes the methylated form of the protein. A decrease in the methylation signal upon inhibitor treatment indicates target engagement.
-
Protocol:
-
Plate cells (e.g., HEK293T or a cancer cell line with detectable MAP3K2 methylation) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for methylated MAP3K2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MAP3K2 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the concentration-dependent inhibition of MAP3K2 methylation and calculate the cellular IC50.
-
Use of a Congeneric Negative Control
A crucial experiment for validating on-target effects is the use of a congeneric negative control. This is a molecule that is structurally very similar to the active inhibitor (this compound) but is inactive against the target (SMYD3). The original discovery of BAY-6035 mentions the development of such a control[3]. While the specific structure of this negative control is not publicly detailed, its use is essential. If the negative control does not produce the same cellular phenotype as the active compound, it provides strong evidence that the observed effects of the active compound are due to its on-target activity.
Mandatory Visualizations
Signaling Pathway of SMYD3 and its Inhibition
The following diagram illustrates the signaling pathway involving SMYD3 and how its inhibition by this compound affects downstream signaling.
Caption: SMYD3 methylates MAP3K2, which promotes MEK/ERK signaling. BAY-6035 inhibits this process.
Experimental Workflow for On-Target Validation
This diagram outlines a logical workflow for validating the on-target effects of a SMYD3 inhibitor.
Caption: A workflow for validating SMYD3 inhibitors, from biochemical activity to cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Confirming SMYD3 Inhibition: A Comparative Guide to BAY-6035
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective SMYD3 inhibitor, BAY-6035, with other alternatives, supported by experimental data. We will delve into its activity, selectivity, and the experimental protocols used for its characterization, providing a clear framework for researchers working on SMYD3 inhibition.
Introduction to SMYD3 and the Inhibitor BAY-6035
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cancers through its role in epigenetic regulation and signaling pathways. Its overexpression has been linked to poor prognosis, making it an attractive target for therapeutic intervention.
Performance Comparison
The following tables summarize the quantitative data for BAY-6035 and comparable SMYD3 inhibitors.
Table 1: In Vitro Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) | Notes |
| BAY-6035 ((S)-isomer) | SMYD3 | MEKK2 peptide methylation | 88 ± 16[1] | 100 (ITC)[1] | Potent and selective inhibitor. |
| BAY-444 (Negative Control) | SMYD3 | SPA | >10,000[2] | Not Determined | Structurally similar to BAY-6035 but inactive. |
| EPZ031686 | SMYD3 | Biochemical Assay | 3 | - | Potent, orally active inhibitor. |
| GSK2807 | SMYD3 | Biochemical Assay | 130 | 14 (Ki) | SAM-competitive inhibitor. |
| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Impairs cancer cell proliferation. |
| SMYD3-IN-1 | SMYD3 | Biochemical Assay | 11.7 | - | Irreversible and selective inhibitor. |
Table 2: Cellular Activity of SMYD3 Inhibitors
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) | Effect |
| BAY-6035 ((S)-isomer) | HeLa | MAP3K2 methylation | ~70[1] | Inhibition of SMYD3-dependent cellular methylation.[2] |
| BAY-444 (Negative Control) | HeLa | MAP3K2 methylation | >10,000[2] | No significant inhibition.[2] |
| EPZ031686 | - | - | - | - |
| GSK2807 | - | - | - | - |
| BCI-121 | HCT116, OVCAR-3 | Cell proliferation | - | Inhibits cell proliferation in high SMYD3-expressing cells. |
| SMYD3-IN-1 | HepG2 | MAP3K2 methylation | - | 66% inhibition of MAP3K2 methylation. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Biochemical Assays
-
Scintillation Proximity Assay (SPA): This assay is used to measure the enzymatic activity of SMYD3. It quantifies the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2. The assay is performed in the presence of various concentrations of the inhibitor to determine its IC50 value.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS). For BAY-6035, experiments were performed with the compound in the syringe and SMYD3 in the cell.[1]
Cell-Based Assays
-
Cellular MAP3K2 Methylation Assay: This assay confirms the on-target activity of SMYD3 inhibitors within a cellular context.
-
Cell Culture and Transfection: HeLa cells are cultured and co-transfected with plasmids expressing HA-tagged MAP3K2 and Flag-tagged SMYD3.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the SMYD3 inhibitor (e.g., BAY-6035) for a defined period.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and Western blotting. The methylation status of MAP3K2 is detected using a specific antibody that recognizes the trimethylated lysine 260 (K260me3) of MAP3K2. The total amount of MAP3K2 is also measured as a loading control.
-
Data Analysis: The ratio of methylated MAP3K2 to total MAP3K2 is quantified to determine the dose-dependent inhibition and calculate the cellular IC50 value.[1]
-
Visualizing the Landscape of SMYD3 Inhibition
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental processes.
Caption: SMYD3 signaling pathway and the inhibitory action of BAY-6035.
Caption: Workflow for biochemical and cell-based characterization of SMYD3 inhibitors.
Conclusion
BAY-6035 is a well-characterized, potent, and selective inhibitor of SMYD3 with demonstrated activity in both biochemical and cellular assays. Its stereospecificity, highlighted by the inactivity of its close analog BAY-444, underscores the precise molecular recognition required for SMYD3 inhibition. This guide provides researchers with the necessary data and protocols to effectively utilize and build upon the current understanding of SMYD3 inhibition with BAY-6035.
References
BAY-6035 R-Isomer: A Potent and Selective Inhibitor of SMYD3 Methyltransferase
For researchers, scientists, and drug development professionals, BAY-6035 has emerged as a highly potent and selective chemical probe for studying the biological functions of SMYD3, a protein lysine methyltransferase implicated in various cancers. This guide provides a comprehensive comparison of the BAY-6035 R-isomer's selectivity against other methyltransferases, supported by experimental data and detailed protocols.
High Selectivity Profile of BAY-6035
BAY-6035 demonstrates remarkable selectivity for SMYD3 over a broad panel of other protein and DNA methyltransferases. Experimental data indicates that BAY-6035 has an IC50 of 88 nM in biochemical assays for the inhibition of MEKK2 peptide methylation by SMYD3 and a cellular IC50 of 70 nM for the inhibition of MAP3K2 methylation.[1][2] In contrast, its activity against other methyltransferases is significantly lower, with most tested enzymes showing less than 50% inhibition at a concentration of 10 µM.[2]
Comparative Selectivity Data
| Methyltransferase Target | % Inhibition at 10 µM BAY-6035 |
| SMYD3 | Potent Inhibition (IC50 = 88 nM) |
| ASH1L | <50% |
| DOT1L | <50% |
| EZH1 | <50% |
| EZH2 | <50% |
| G9a | <50% |
| GLP | <50% |
| MLL1 | <50% |
| MLL2 | <50% |
| MLL3 | <50% |
| MLL4 | <50% |
| NSD1 | <50% |
| NSD2 | <50% |
| NSD3 | <50% |
| PRMT1 | <50% |
| PRMT3 | <50% |
| PRMT4 | <50% |
| PRMT5 | <50% |
| PRMT6 | <50% |
| PRMT7 | <50% |
| PRMT8 | <50% |
| SETD1A | <50% |
| SETD1B | <50% |
| SETD2 | <50% |
| SETD7 | <50% |
| SETD8 | <50% |
| SETMAR | <50% |
| SMYD2 | <50% |
| SMYD4 | <50% |
| SMYD5 | <50% |
| SUV39H1 | <50% |
| SUV39H2 | <50% |
| SUV420H1 | <50% |
| SUV420H2 | <50% |
| DNMT1 | <50% |
| DNMT3A | <50% |
| DNMT3B | <50% |
Table 1: Selectivity of BAY-6035 against a panel of protein and DNA methyltransferases. Data is presented as percent inhibition at a 10 µM concentration of BAY-6035, unless otherwise noted.[2]
Experimental Protocols
The selectivity and potency of BAY-6035 were determined using a variety of robust biochemical and cellular assays. Below are detailed protocols for the key experiments cited.
Scintillation Proximity Assay (SPA) for Biochemical Potency
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
Materials:
-
SMYD3 enzyme
-
MEKK2-derived peptide substrate (biotinylated)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 0.5 mM DTT, 1 mM EDTA, 50 mM NaCl)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing SMYD3 enzyme and the MEKK2 peptide substrate in the assay buffer.
-
Add varying concentrations of BAY-6035 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Initiate the methylation reaction by adding [³H]-SAM to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for the enzymatic reaction to proceed.
-
Terminate the reaction by adding a stop solution (e.g., unlabeled SAM or a solution containing EDTA).
-
Add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate will bind to the beads.
-
Incubate for 30 minutes to allow for bead settling and binding.
-
Measure the scintillation signal using a microplate scintillation counter. The signal is generated when the [³H]-methyl group, transferred to the peptide, is in close proximity to the scintillant in the SPA beads.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Mechanistic Assay for Target Engagement
This Western blot-based assay measures the inhibition of MAP3K2 methylation by SMYD3 in a cellular context.
Materials:
-
HeLa cells
-
Plasmids encoding for SMYD3 and HA-tagged MAP3K2
-
Transfection reagent
-
Cell culture medium and supplements
-
BAY-6035
-
Lysis buffer
-
Primary antibodies: anti-HA, anti-K260me3-MAP3K2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Co-transfect HeLa cells with plasmids expressing SMYD3 and HA-tagged MAP3K2 using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with varying concentrations of BAY-6035 or DMSO for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against HA (to detect total MAP3K2) and K260me3-MAP3K2 (to detect methylated MAP3K2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated MAP3K2 signal to the total MAP3K2 signal.
-
Determine the cellular IC50 value by plotting the normalized methylation signal against the inhibitor concentration.
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of BAY-6035's action, the following diagrams are provided.
Conclusion
BAY-6035 is a powerful research tool characterized by its high potency and exceptional selectivity for the SMYD3 methyltransferase. The provided data and protocols underscore its utility in specifically probing the functions of SMYD3 in both biochemical and cellular environments, thereby facilitating further investigation into its role in cancer biology and the development of novel therapeutic strategies.
References
Comparative Guide to the Cross-Reactivity of SMYD3 Inhibitors: BAY-6035-R-isomer, EPZ031686, and BAY-444
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SMYD3 inhibitor BAY-6035-R-isomer (hereafter referred to as BAY-6035) with alternative compounds, focusing on their cross-reactivity profiles. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate chemical probe for research and development. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to SMYD3 and its Inhibitors
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cancers through its methylation of both histone and non-histone substrates, thereby regulating gene expression and signaling pathways.[1][2] The development of potent and selective SMYD3 inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. This guide focuses on BAY-6035, a potent and selective SMYD3 inhibitor, and compares its performance against EPZ031686, another known SMYD3 inhibitor, and BAY-444, a structurally related negative control for BAY-6035.
Potency and Selectivity Comparison
A critical aspect of a chemical probe's utility is its selectivity against its intended target versus other related proteins. The following tables summarize the available quantitative data for BAY-6035, EPZ031686, and BAY-444.
Table 1: On-Target Potency of SMYD3 Inhibitors
| Compound | Target | Assay Type | IC50 |
| BAY-6035 | SMYD3 | Scintillation Proximity Assay (SPA) | 88 nM[1] |
| SMYD3 (cellular) | MEKK2 Methylation Assay | 70 nM | |
| EPZ031686 | SMYD3 | Biochemical Assay | < 5 nM |
| BAY-444 | SMYD3 | Scintillation Proximity Assay (SPA) | 23,000 nM |
Table 2: Cross-Reactivity Against Other Methyltransferases
While comprehensive quantitative data for a wide panel of methyltransferases is not publicly available in a comparative format, the following information has been reported:
| Compound | Off-Target | Reported Activity |
| BAY-6035 | 34 Protein Methyltransferases | No activity observed[3] |
| EPZ031686 | 16 Histone Methyltransferases | <30% inhibition at 10 µM |
| SMYD2 | IC50 > 50 µM | |
| BAY-444 | Not reported | Not reported |
Table 3: Cross-Reactivity Against Kinases
| Compound | Off-Target | Reported Activity |
| BAY-6035 | >30 Kinases | No significant inhibitory activity[3] |
| EPZ031686 | Not reported | Not reported |
| BAY-444 | Not reported | Not reported |
SMYD3 Signaling Pathway
SMYD3 has been shown to methylate several non-histone proteins, thereby influencing downstream signaling. A key substrate is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[1] More recently, Ring Finger Protein 113A (RNF113A) has also been identified as a SMYD3 substrate. The methylation of these proteins can impact cancer progression and response to therapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of BAY-6035.
Scintillation Proximity Assay (SPA) for SMYD3 Inhibition
This biochemical assay was utilized to determine the in vitro potency of inhibitors against SMYD3.
Protocol Details:
-
Reaction Mixture: Recombinant SMYD3 enzyme, a biotinylated peptide substrate derived from MEKK2, and the test compound (e.g., BAY-6035) are combined in an appropriate assay buffer.
-
Initiation: The methylation reaction is initiated by the addition of S-adenosyl-L-[methyl-3H]-methionine (radiolabeled SAM).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated MEKK2 peptide. If the peptide has been methylated by SMYD3, the radiolabeled methyl group is brought into close proximity to the scintillant embedded in the beads, generating a light signal that is proportional to the enzyme activity.
-
Data Analysis: The reduction in the scintillation signal in the presence of an inhibitor is used to calculate its IC50 value.
Cellular MEKK2 Methylation Assay
This cell-based assay was used to confirm the on-target activity of SMYD3 inhibitors in a cellular context.
Protocol Details:
-
Cell Culture and Transfection: HeLa cells are cultured and co-transfected with plasmids encoding for SMYD3 and a HA-tagged version of its substrate, MAP3K2.[1]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the SMYD3 inhibitor (e.g., BAY-6035) for a specified duration.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for tri-methylated lysine 260 of MAP3K2 (K260me3) to detect the product of SMYD3 activity. Antibodies against total MAP3K2 or a housekeeping protein are used for normalization.
-
Analysis: The band intensities are quantified, and the level of MAP3K2 methylation is determined relative to the total amount of MAP3K2. The IC50 is calculated based on the dose-dependent inhibition of methylation.[1]
Summary and Conclusion
BAY-6035 emerges as a highly potent and selective chemical probe for the study of SMYD3. Its nanomolar potency against SMYD3, coupled with a lack of significant off-target activity against a broad panel of other methyltransferases and kinases, underscores its utility for specific target validation studies.[1][3]
EPZ031686 also demonstrates high potency for SMYD3. While it shows low activity against other histone methyltransferases at high concentrations, a more comprehensive cross-reactivity profile would be beneficial for a direct comparison with BAY-6035.
BAY-444 serves as an effective negative control for BAY-6035, exhibiting significantly weaker potency against SMYD3. This makes it a valuable tool for distinguishing on-target from off-target effects in cellular and in vivo experiments.
References
comparative analysis of SMYD3 inhibitors in the literature
A Comparative Analysis of SMYD3 Inhibitors in Scientific Literature
The protein lysine methyltransferase SMYD3 has emerged as a significant target in oncology due to its overexpression in various cancers, including breast, colorectal, and liver cancer.[1][2] It plays a crucial role in transcriptional regulation and cell signaling, primarily through the methylation of both histone and non-histone proteins.[3][4] Inhibition of SMYD3 is a promising therapeutic strategy, and numerous small-molecule inhibitors have been developed and evaluated.[2][5] This guide provides a comparative analysis of prominent SMYD3 inhibitors, presenting key performance data, experimental methodologies, and an overview of the signaling pathways involved.
Quantitative Analysis of SMYD3 Inhibitors
The efficacy of SMYD3 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Ki or KD). These values provide a standardized measure of a compound's potency. A lower value indicates a higher potency. The following tables summarize the reported biochemical and cellular potencies of several key SMYD3 inhibitors.
Table 1: Biochemical Potency of SMYD3 Inhibitors
| Inhibitor | Type | IC50 | Ki / KD | Target Substrate/Assay Condition |
| EPZ031686 | Potent, orally active | 3 nM[6] | - | Biochemical Methylation Assay |
| SMYD3-IN-1 (Cmpd 29) | Irreversible, selective | 11.7 nM[6] | - | Biochemical Methylation Assay |
| BAY-6035 | Substrate-competitive | 88 nM[6] | - | MEKK2 Peptide Methylation |
| GSK2807 | SAM-competitive | 130 nM[6] | 14 nM[6] | Biochemical Methylation Assay |
| SMYD3-IN-2 | Autophagy inducer | 0.81 µM[6] | - | Biochemical Assay |
| Compound 7 | Reversible | 0.36 µM[1] | - | Biochemical Assay |
| Compound 6 | Reversible | 0.37 µM[1] | - | Biochemical Assay |
| Compound 4 | Reversible | 4.78 µM[1] | - | Biochemical Assay |
| Inhibitor-4 | Reversible | 6.21 µM[5] | - | In vitro Methyltransferase Assay |
| EM127 | Covalent | - | 13 µM[6] | Affinity Measurement (KD) |
Table 2: Cellular Potency of SMYD3 Inhibitors
| Inhibitor | Cell Line | Assay Type | Effect | Concentration |
| SMYD3-IN-2 | BGC823 (Gastric) | Proliferation | IC50 = 0.75 µM[6] | 0.75 µM |
| BCI-121 | HT29, HCT116 (CRC) | Proliferation | Dose-dependent inhibition[7] | 100 µM |
| BCI-121 | Multiple Cancer Lines | Proliferation | Inhibition in high-SMYD3 lines[7] | 100 µM |
| Inhibitor-4 | DLD-1 (CRC), A549 (Lung) | Viability & Proliferation | Significant decrease[8] | 10-100 µM |
| Compound 29 | HepG2 (Liver) | 3D Colony Formation | Antiproliferative activity[1][9] | 5-20 µM |
SMYD3 Signaling Pathway and Inhibitor Action
SMYD3 contributes to cancer progression primarily through the activation of the MAPK/ERK signaling pathway.[1] It achieves this by methylating the non-histone protein MAP3K2, a key kinase in this cascade.[1][10] This methylation event leads to the activation of downstream signaling that promotes cell proliferation and survival. Inhibitors block this process by preventing the methylation of MAP3K2.
Caption: SMYD3-mediated activation of the MAPK/ERK signaling pathway and point of inhibition.
Experimental Protocols
The evaluation of SMYD3 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Methyltransferase Assay
This in vitro assay directly measures the enzymatic activity of SMYD3 and its inhibition.
-
Objective: To quantify the ability of a compound to inhibit SMYD3's methyltransferase activity.
-
Methodology:
-
Recombinant SMYD3 enzyme is incubated with a methyl donor, typically tritiated S-(5'adenosyl)-L-methionine (³H-SAM), and a substrate (e.g., recombinant MAP3K2 protein or a histone peptide).[11]
-
The inhibitor compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of tritiated methyl group transferred to the substrate is measured, often using a scintillation counter after capturing the substrate on a filter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]
-
Cellular MAP3K2 Methylation Assay
This assay confirms that the inhibitor can enter cells and engage its target, SMYD3.
-
Objective: To measure the inhibition of SMYD3-mediated MAP3K2 methylation within a cellular context.[10]
-
Methodology:
-
Cells (e.g., HeLa or HEK293T) are co-transfected with plasmids expressing SMYD3 and an epitope-tagged (e.g., HA-tagged) MAP3K2.[10]
-
The transfected cells are treated with the SMYD3 inhibitor at various concentrations for a specified period (e.g., 20-24 hours).[10]
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for trimethylated lysine 260 on MAP3K2 (MAP3K2-K260me3) and the HA-tag (to measure total MAP3K2).[10]
-
The level of MAP3K2 methylation is quantified relative to the total amount of MAP3K2 protein.[10]
-
Caption: A generalized workflow for the biochemical and cellular evaluation of SMYD3 inhibitors.
Cell Proliferation and Colony Formation Assays
These assays assess the functional impact of SMYD3 inhibition on cancer cell growth and survival.
-
Objective: To determine the effect of SMYD3 inhibitors on the proliferative capacity and anchorage-independent growth of cancer cells.
-
Methodology (Colony Formation):
-
A base layer of agar is prepared in a 6-well plate.
-
Cancer cells (e.g., HepG2) are suspended in a top layer of soft agar and seeded on top of the base layer. This 3D culture system mimics aspects of the tumor microenvironment.[1]
-
The cells are treated with varying concentrations of the SMYD3 inhibitor.[12]
-
Plates are incubated for an extended period (e.g., two weeks) to allow for colony formation.[12]
-
Colonies are stained with a dye like crystal violet and then counted to assess the inhibition of anchorage-independent growth.[12]
-
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SMYD3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways [ouci.dntb.gov.ua]
- 4. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of SMYD3 Lysine Methyltransferase for the Development of Competitive and Specific Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of BAY-6035-R-isomer: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of BAY-6035-R-isomer, a potent and selective inhibitor of the histone methyltransferase SMYD3. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound from receipt to disposal, minimizing risks and ensuring regulatory compliance.
For research use only, this compound should be handled by qualified individuals familiar with its potential hazards. A comprehensive understanding of your institution's and local regulations for chemical waste management is imperative.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, consult the Safety Data Sheet (SDS) provided by the supplier. This document contains critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to all applicable federal, state, and local environmental regulations. As this compound is intended for research purposes, its toxicological properties may not be fully characterized. Therefore, it should be treated as a hazardous chemical waste.
-
Waste Identification and Classification:
-
Treat all unused this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) as hazardous chemical waste.
-
Based on available information, this compound is a solid. It is crucial to determine if it meets the criteria for any specific hazardous waste characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) as defined by the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations. The SDS should provide guidance on this classification.
-
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound solid in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Materials: Place all disposable materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing boats, into a separate, sealed, and labeled container for solid chemical waste.
-
Solutions: If this compound has been dissolved in a solvent, the resulting solution must be disposed of as liquid hazardous waste. The waste container must be compatible with the solvent used and clearly labeled with the full chemical names of all components, including their approximate concentrations. Never dispose of solutions containing this compound down the drain.
-
-
Waste Container and Labeling:
-
Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other components present. The accumulation start date should also be clearly marked on the label.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep waste containers tightly sealed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including the SDS for this compound.
-
Chemical and Physical Properties
A summary of the available quantitative data for BAY-6035 is provided in the table below. This information is essential for proper handling, storage, and waste classification.
| Property | Value |
| Molecular Formula | C₂₂H₂₈N₄O₃ |
| Molecular Weight | 396.5 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
Experimental Protocols Cited
The primary use of this compound is as a research chemical, specifically as an inhibitor of the SMYD3 enzyme. Methodologies for its use in experimental settings typically involve its dissolution in a suitable solvent, such as DMSO, to create a stock solution. This stock solution is then further diluted in cell culture media or assay buffers to the desired final concentration for treating cells or for use in in vitro assays.
General Protocol for Preparation of a Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Under sterile conditions and in a chemical fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: A workflow diagram illustrating the key stages of this compound waste management.
Personal protective equipment for handling BAY-6035-R-isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of BAY-6035-R-isomer, a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3). Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety glasses or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with the solid form for extended periods or in a poorly ventilated area. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (2247890-13-5) on the label match the order.[1][2]
Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
This compound is soluble in DMSO and ethanol.[3]
-
Prepare stock solutions by dissolving the compound in the appropriate solvent to the desired concentration.
Storage:
-
Store the solid compound and stock solutions at -20°C for long-term stability.[1][2]
-
For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional, local, state, and federal regulations.
Waste Streams:
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous waste container for chemical waste. Do not dispose of down the drain.
Experimental Workflow and Signaling Pathway
BAY-6035 is a selective inhibitor of the histone methyltransferase SMYD3.[5] It has been shown to inhibit the methylation of MEKK2, a downstream target of SMYD3.[1][4]
Caption: Experimental workflow for handling this compound.
Caption: Inhibition of SMYD3-mediated MEKK2 methylation by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. BAY 6035 | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
